Imidazo[1,2-A]pyridin-7-amine
Description
Historical Context and Significance of the Imidazo[1,2-A]pyridine (B132010) Scaffold in Heterocyclic Chemistry
The synthesis of imidazo[1,2-a]pyridines dates back to 1925, when Tschitschibabin and colleagues first reported their creation through the reaction of 2-aminopyridine (B139424) with a bromoacetaldehyde (B98955) in a sealed tube. bio-conferences.org This initial method, while foundational, often resulted in modest yields. bio-conferences.org Over the decades, significant advancements have been made in the synthesis of this scaffold, with modern techniques offering more efficient and versatile routes to a wide array of derivatives. bio-conferences.orgresearchgate.net These methodologies often involve condensation reactions between 2-aminopyridines and α-haloketones or other carbonyl compounds. bio-conferences.orgacs.org
The significance of the imidazo[1,2-a]pyridine scaffold in heterocyclic chemistry is underscored by its structural similarity to naturally occurring and biologically crucial compounds like purines and indoles. bio-conferences.org This resemblance allows imidazo[1,2-a]pyridine derivatives to interact with a wide range of biological targets, leading to their diverse pharmacological applications. chemrxiv.org The scaffold's unique chemical properties also make it valuable in materials science, particularly in the development of dyes. bio-conferences.org
Prevalence of the Imidazo[1,2-A]pyridine Core in Natural Products and Pharmaceuticals
The imidazo[1,2-a]pyridine core is a recurring motif in a variety of pharmaceuticals. bio-conferences.orgnih.gov Marketed drugs containing this scaffold include Zolpidem, used for treating insomnia, Alpidem, an anxiolytic agent, and Zolimidine, an antiulcer medication. bio-conferences.orgnih.govtsijournals.com Other examples include Necopidem, Saripidem, and Olprinone. bio-conferences.orgnih.govnih.gov The presence of this scaffold in such a diverse range of therapeutic agents highlights its importance in drug design and development. chemrxiv.org Beyond pharmaceuticals, imidazo[1,2-a]pyridine derivatives are also found in natural products and have applications in agrochemicals and functional materials. acs.org
Overview of Diverse Pharmacological Activities Associated with Imidazo[1,2-A]pyridine Derivatives
Derivatives of the imidazo[1,2-a]pyridine scaffold exhibit a wide spectrum of pharmacological activities. researchgate.netnih.gov These include anticancer, antimicrobial (antibacterial and antifungal), antiviral, anti-inflammatory, anticonvulsant, and antiprotozoal properties. nih.govnih.gov The versatility of this scaffold allows for the synthesis of a vast library of compounds with the potential for treating a multitude of diseases. nih.gov
Anticancer Activity
Imidazo[1,2-a]pyridine derivatives have garnered considerable attention as potential anticancer agents due to their ability to inhibit the proliferation of various cancer cells. nih.govrsc.org Research has shown that these compounds can induce apoptosis (programmed cell death) in cancer cells by activating caspases. nih.govtandfonline.com The anticancer potential of this scaffold has been demonstrated against several human cancer cell lines, including breast cancer (MCF-7, HCC1937), lung cancer (A549), liver carcinoma (HepG2), and cervical cancer (HeLa). nih.govtandfonline.combohrium.com
Several studies have focused on synthesizing and evaluating novel imidazo[1,2-a]pyridine derivatives for their anticancer efficacy. For instance, a series of imidazo[1,2-a]pyridine-based 1,2,3-triazole derivatives showed potent inhibitory activity against HeLa and MCF-7 cell lines, with some compounds exhibiting greater potency than the standard drug cisplatin (B142131). bohrium.com Another study reported on imidazo[1,2-a]pyridine derivatives containing an S-alkyl/aryl moiety that exhibited antiproliferative activity against A549, C6, MCF-7, and HepG2 tumor cells. tandfonline.com The development of covalent inhibitors based on the imidazo[1,2-a]pyridine scaffold has also shown promise, particularly for targeting specific mutations in cancers like KRAS G12C. rsc.org
Antimicrobial Activity
The imidazo[1,2-a]pyridine scaffold has been a fruitful source of new antibacterial agents. derpharmachemica.cominnovareacademics.inresearchgate.net Derivatives have shown activity against a range of both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, and Pseudomonas aeruginosa. bio-conferences.orgderpharmachemica.com
One study detailed the synthesis of novel imidazo[1,2-a]pyridine chalcone (B49325) derivatives and their evaluation for antimicrobial activity against E. coli, P. aeruginosa, S. aureus, and S. pyogenes. derpharmachemica.com Several of these compounds demonstrated good to excellent activity. derpharmachemica.com Another research effort focused on imidazo[1,2-a]pyridine derivatives that were screened against E. coli, S. aureus, Klebsiella pneumoniae, and Bacillus subtilis, with some compounds showing promising inhibition. innovareacademics.inresearchgate.net Hydrazone derivatives incorporating the imidazo[1,2-a]pyridine backbone have also been synthesized and tested, with some showing activity against E. coli. tsijournals.com
Imidazo[1,2-a]pyridine derivatives have also demonstrated significant potential as antifungal agents, particularly against various Candida species, which are common causes of fungal infections in humans. scirp.orgtsijournals.comjmchemsci.com
Research has led to the synthesis of 3-imidazo[1,2-a]pyridinyl-1-arylpropenone derivatives that have shown notable antifungal activity against Candida albicans. scirp.org Another study focused on imidazo[1,2-a]pyridine-hydrazone derivatives, which were also effective against a fluconazole-resistant strain of C. albicans. tsijournals.com The antifungal efficacy often varies depending on the substituents attached to the core scaffold. tsijournals.com Furthermore, imidazo[1,2-a]pyridinyl-arylacrylonitrile derivatives have exhibited potent activity against Candida albicans, Candida tropicalis, and Candida glabrata. jmchemsci.com
Antituberculosis Activity
Derivatives of the imidazo[1,2-a]pyridine scaffold have emerged as a significant class of compounds with potent activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB). nih.govrsc.org Research in this area has intensified, particularly in the face of rising multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains of TB. nih.govacs.org
A notable group of these compounds are the imidazo[1,2-a]pyridine-3-carboxamides. bio-conferences.orgacs.orgbohrium.com Studies have shown that these derivatives exhibit impressive in vitro potency against Mtb, with some compounds demonstrating nanomolar activity. bohrium.com For instance, a series of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides displayed significant in vitro activity against replicating, non-replicating, MDR, and XDR Mtb strains, with Minimum Inhibitory Concentration (MIC) values often below 1 μM. nih.govacs.org Specifically, compounds with MIC90 values (the concentration required to inhibit 90% of bacterial growth) ranging from 0.07 to 2.2 μM against MDR-TB have been reported. nih.gov
Some imidazo[1,2-a]pyridine derivatives have shown bactericidal activity in mouse models of Mtb infection. plos.org For example, N-(4-(4-chlorophenoxy)benzyl)-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide (ND-09759) significantly reduced the bacterial load in the lungs and spleens of infected mice, with efficacy comparable to the first-line anti-TB drugs isoniazid (B1672263) and rifampicin. plos.org
The mechanism of action for many of these compounds involves the inhibition of essential cellular processes in Mtb. A key target identified is the QcrB subunit of the electron transport ubiquinol (B23937) cytochrome c reductase, which is part of the mycobacterial respiratory chain. bohrium.comnih.govplos.org Inhibition of this target disrupts cellular respiration, leading to bacterial death.
The following table summarizes the antituberculosis activity of selected imidazo[1,2-a]pyridine derivatives:
Table 1: Antituberculosis Activity of Imidazo[1,2-a]pyridine Derivatives| Compound Class | Target | Activity Range (MIC) | Notes |
|---|---|---|---|
| Imidazo[1,2-a]pyridine inhibitors (1-4) | QcrB | 0.03 to 5 µM against a panel of M. tuberculosis strains. nih.govplos.org | Identified through high-throughput screening. nih.govplos.org |
| 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides | Not specified | MIC90 values of ≤1 μM against various Mtb strains. acs.org | Shows remarkable microbe selectivity. acs.org |
| Imidazo[1,2-a]pyridine-3-carboxamides | Not specified | MIC90 range: 0.07–2.2 μM against MDR-TB. nih.gov | Non-cytotoxic against VERO cell lines. nih.gov |
| Substituted 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide derivatives | Not specified | Compounds 5b, 5d, and 5e showed a MIC of 12.5 μg/mL against M. tuberculosis H37Rv. scirp.org | Synthesized via a multi-step reaction. scirp.org |
| N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides | QcrB | MIC90 of 0.069–0.174 μM against drug-sensitive Mtb. nih.gov | Also active against MDR-Mtb strains. nih.gov |
| Imidazo[1,2-a]pyridine-3-carboxamides (15 and 16) | Not specified | MIC = 0.10 – 0.19 μM against H37Rv strain; MIC range: 0.05 – 1.5 μM against MDR and XDR strains. bohrium.com | Showed excellent selectivity indices. bohrium.com |
Antileishmanial Activity
The imidazo[1,2-a]pyridine scaffold has been identified as a promising pharmacophore in the development of new treatments for leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus. nih.govacs.orgacs.org
Several derivatives have demonstrated significant in vitro activity against different Leishmania species. For instance, 6,8-dibromo-3-nitro-2-phenyl sulfonyl methyl imidazo[1,2-a]-pyridine has shown superior antileishmanial activity against Leishmania donovani promastigotes compared to the established drugs miltefosine (B1683995) and pentamidine. nih.gov Another compound, 2-phenyl-3-(p-tolyl)imidazo[1,2-a]pyridine, was identified as a potent agent against the amastigote stage of Leishmania major, with a half-maximal inhibitory concentration (IC50) of 4 μM. nih.gov
A series of 3-nitroimidazo[1,2-a]pyridine (B1296164) derivatives have been synthesized and evaluated, with some compounds showing good activity against L. donovani, L. infantum, and L. major. acs.org One particular derivative, 6-chloro-3-nitro-8-(pyridin-4-yl)-2-[(3,3,3-trifluoropropylsulfonyl)methyl]imidazo[1,2-a]pyridine, displayed an EC50 of 3.7 µM against the intracellular amastigote stage of L. infantum and exhibited low cytotoxicity. mdpi.com
The mechanism of action for some of these compounds is believed to involve the parasitic type 1 nitroreductases (NTR1), which bioactivate the nitro group of the compounds, leading to parasitic cell death. acs.org
The following table presents data on the antileishmanial activity of specific imidazo[1,2-a]pyridine derivatives:
Table 2: Antileishmanial Activity of Imidazo[1,2-a]pyridine Derivatives| Compound | Leishmania Species | Activity (IC50/EC50) | Reference |
|---|---|---|---|
| 6,8-dibromo-3-nitro-2-phenyl sulfonyl methyl imidazo[1,2-a]-pyridine | L. donovani promastigotes | More active than miltefosine and pentamidine | nih.gov |
| 2-phenyl-3-(p-tolyl)imidazo[1,2-a]pyridine | L. major amastigotes | IC50 = 4 μM | nih.gov |
| C2-, C3-, and C7-trisubstituted imidazo-pyridine (3) | L. major | IC50 = 0.2 μM | nih.gov |
| 6-chloro-3-nitro-8-(pyridin-4-yl)-2-[(3,3,3-trifluoropropylsulfonyl)methyl]imidazo[1,2-a]pyridine | L. infantum intracellular amastigotes | EC50 = 3.7 µM | mdpi.com |
| Imidazo-[1,2-a]-pyridine-3-carboxamide-triazole hybrids (7c, 8b–e, and 9g) | L. major amastigotes | IC50 range: 13.1 - 18.2 μg/mL | researchgate.net |
Antiprotozoal and Anthelmintic Activities
Beyond leishmaniasis, imidazo[1,2-a]pyridine derivatives have shown potential against other protozoan parasites and helminths. nih.govresearchgate.net
Some compounds have demonstrated activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. For instance, an imidazo-pyridine-based compound was found to be active against T. cruzi amastigotes with an IC50 of 56.2 μM. nih.gov Additionally, certain 3-nitroimidazo[1,2-a]pyridine derivatives have exhibited good antitrypanosomal activities against Trypanosoma brucei brucei, the causative agent of African trypanosomiasis in animals, with IC50 values in the range of 1.3–2.2 μM. acs.org
The broad anti-infective spectrum of this class of compounds highlights its versatility and potential for the development of new therapies for various parasitic diseases. nih.gov
Antiviral Activity (e.g., Anti-HIV, SARS-CoV-2)
The imidazo[1,2-a]pyridine scaffold has been explored for its antiviral properties, with studies reporting activity against a range of viruses, including human immunodeficiency virus (HIV) and human cytomegalovirus (HCMV). nih.govacs.orgrsc.org
Research has led to the synthesis of original dibromoimidazo[1,2-a]pyridines with a thioether side chain, which have shown antiviral activity. nih.govthieme-connect.com Structure-activity relationship (SAR) studies on these compounds have indicated that hydrophobicity is a key factor for their antiviral efficacy. nih.govthieme-connect.com Certain derivatives, such as those with a thioether side chain at the 3-position, have been highly active against HCMV, with some compounds also showing pronounced activity against varicella-zoster virus. acs.org
More recently, a series of imidazo[1,2-a]pyridine-Schiff base derivatives were synthesized and evaluated for their in vitro activity against HIV-1 and HIV-2. rsc.org One of these compounds displayed EC50 values of 82.02 and 47.72 μg/ml against HIV-1 and HIV-2, respectively. rsc.org Molecular docking studies suggested that these compounds may interact with HIV-1 reverse transcriptase. rsc.org Additionally, imidazo[1,2-a]pyridine mesoionic compounds containing a sulfonamide moiety have been investigated as potential antiviral agents against plant viruses like potato virus Y (PVY). acs.org
Anti-inflammatory Activity
Imidazo[1,2-a]pyridine derivatives have demonstrated significant anti-inflammatory properties in various studies. researchgate.netderpharmachemica.comuv.esnih.gov These compounds have shown the potential to inhibit key inflammatory mediators.
Carboxylic acid derivatives of imidazo[1,2-a]pyridines have been shown to reduce inflammation in in vivo models. researchgate.net For example, certain derivatives were more efficient at inhibiting carrageenan-induced edema than the standard anti-inflammatory drug indomethacin. researchgate.net Some of these compounds also exhibited chronic anti-inflammatory activity in a granuloma model. researchgate.net
The mechanism of action for the anti-inflammatory effects of some imidazo[1,2-a]pyridine derivatives is thought to involve the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway. researchgate.net Molecular docking studies have explored the binding of these compounds to the active sites of COX-1 and COX-2. researchgate.net Furthermore, a novel imidazo[1,2-a]pyridine derivative, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl) imidazo[1,2-a]pyridine-3-amine (MIA), has been shown to exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in cancer cell lines. nih.gov
The following table summarizes findings on the anti-inflammatory activity of selected imidazo[1,2-a]pyridine derivatives:
Table 3: Anti-inflammatory Activity of Imidazo[1,2-a]pyridine Derivatives| Compound/Derivative Class | Model | Key Findings | Reference |
|---|---|---|---|
| Imidazo[1,2-a]pyridine-2-carboxylic acid (2) and derivative (5) | Carrageenan-induced edema | More efficient edema inhibition than indomethacin. | researchgate.net |
| Pyrazolyl imidazo[1,2-a]pyridines (6a, 6b, 6c) | Not specified | Potent anti-inflammatory activity comparable to ibuprofen. | derpharmachemica.com |
Antidiabetic Activity
The imidazo[1,2-a]pyridine scaffold has been investigated for its potential in developing new treatments for type 2 diabetes mellitus (T2DM). jchemrev.comnih.govresearchgate.netacs.org
One approach has focused on the development of inhibitors for dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose metabolism. jchemrev.comnih.gov A series of imidazo[1,2-a]pyridine derivatives were designed as DPP-4 inhibitors, with one compound containing a 2,4-dichlorophenyl group at the 2-position showing potent and selective inhibition of DPP-4. jchemrev.comnih.gov Molecular docking studies revealed that the pyridine (B92270) moiety of the imidazo[1,2-a]pyridine ring provides an additional interaction with the enzyme. jchemrev.com
Another strategy has been to develop agonists for G protein-coupled receptor 40 (GPR40), another target for T2DM treatment. jchemrev.comnih.gov A series of novel compounds with an imidazo[1,2-a]pyridine scaffold were synthesized as GPR40 agonists, with one compound demonstrating a significant decrease in blood glucose in both normal and diabetic mice. jchemrev.comnih.gov
Additionally, some imidazo[1,2-a]pyridine derivatives have been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. jchemrev.com For example, 4-(3-(tert-butylamino)imidazo[1,2-a]pyridine-2-yl)phenyl p-tolylcarbamate was found to be a potent α-glucosidase inhibitor. jchemrev.com
The following table highlights some imidazo[1,2-a]pyridine derivatives with antidiabetic potential:
Analgesic and Antipyretic Properties
Derivatives of imidazo[1,2-a]pyridine have been investigated for their potential as analgesic and anti-inflammatory agents. nih.govacs.orgnih.gov Research has focused on the synthesis of novel compounds and their evaluation in various in vivo and in vitro models.
A study focused on the design and synthesis of new imidazo[1,2-a]pyridine derivatives as selective cyclooxygenase-2 (COX-2) inhibitors, a key enzyme in the inflammatory pathway. nih.govbohrium.com The findings revealed that several of the synthesized compounds exhibited significant and specific inhibitory effects on COX-2. nih.govbohrium.com Notably, the analgesic effects of the potent compounds were attributed to their inhibition of the cyclooxygenase enzyme. nih.govbohrium.com
In another study, novel 3-arylamine-imidazo[1,2-a]pyridine derivatives were designed and evaluated for their analgesic and anti-inflammatory properties. nih.gov The research identified several promising compounds. nih.gov For instance, one derivative, LASSBio-1135 (3a), was identified as an anti-inflammatory and analgesic symbiotic prototype that moderately inhibited the human PGHS-2 enzyme. nih.gov Another derivative, LASSBio-1145 (3j), demonstrated a remarkable analgesic and anti-inflammatory profile in animal models. nih.gov Furthermore, derivatives LASSBio-1140 (3c) and LASSBio-1141 (3e) were identified as potent analgesic and anti-inflammatory prototypes. nih.gov
The table below summarizes the in vivo analgesic activity of selected imidazo[1,2-a]pyridine derivatives from a study on COX-2 inhibitors.
| Compound | In vivo Analgesic Activity (ED₅₀ mg/kg) |
| 3-(4-chlorophenoxy)-2-[4-(methylsulfonyl) phenyl] imidazo[1,2-a]pyridine (5j) | 12.38 |
Proton Pump Inhibitor Activity
The imidazo[1,2-a]pyridine scaffold has been utilized in the development of proton pump inhibitors (PPIs), a class of drugs that reduce gastric acid production. wikipedia.orgmdpi.com These compounds act as potassium-competitive acid blockers (P-CABs). wikipedia.org
Several imidazo[1,2-a]pyridine derivatives have been synthesized and evaluated for their proton pump ATPase inhibitory activity. scilit.com In one study, novel derivatives were designed and docked in the proton pump ATPase pocket, with many showing good inhibitory potential. scilit.com The in vitro studies indicated that some of the synthesized compounds exhibited moderate to good activity compared to the reference drug, AZD0865. scilit.com For example, compounds 11 and 12 showed higher activities with an IC₅₀ of 4.3. scilit.com
Linaprazan, a potassium-competitive acid blocker with an imidazo[1,2-a]pyridine core, has demonstrated efficacy similar to esomeprazole (B1671258) in healing and controlling symptoms of GERD in patients with erosive esophagitis. wikipedia.org Other derivatives, such as tenatoprazole, also function by blocking the gastric proton pump. wikipedia.orgmdpi.com Novel imidazo[1,2-a]pyridine derivatives have been developed that exhibit excellent proton pump inhibitory activity and are being explored for the treatment of various gastrointestinal inflammatory diseases and gastric acid-related conditions. google.comgoogle.com
The table below presents the in vitro proton pump ATPase inhibitory activity of selected imidazo[1,2-a]pyridine derivatives.
| Compound | IC₅₀ (µM) |
| Compound 11 | 4.3 |
| Compound 12 | 4.3 |
| Compound 1 | 5.2 |
| Compound 4 | 5.8 |
| Compound 6 | 5.5 |
| Compound 7 | 5.1 |
| Compound 8 | 4.9 |
| Compound 10 | 4.6 |
| Compound 13 | 5.9 |
| AZD0865 (Reference) | 2.0 |
Hypnotic and Anxiolytic Effects
The imidazo[1,2-a]pyridine scaffold is a cornerstone for a class of drugs known as "Z-drugs," which are nonbenzodiazepine hypnotics. wikipedia.orgwikipedia.org These compounds act as positive allosteric modulators of the GABA-A receptor, sharing pharmacological properties with benzodiazepines but having a distinct chemical structure. wikipedia.orgwikipedia.orgdrugbank.com
Zolpidem is a widely used hypnotic agent for the short-term treatment of insomnia. wikipedia.orgwikipedia.orgdrugbank.com It acts on the GABA-A receptor complex, leading to sedative effects. wikipedia.orgdrugbank.com Studies on zolpidem have shown its effectiveness in reducing sleep latency and increasing sleep duration. drugbank.comnih.gov It has a relatively rapid onset of action and a short half-life, which is beneficial in minimizing residual effects the following day. wikipedia.orgnih.gov
Other imidazo[1,2-a]pyridine derivatives with hypnotic and anxiolytic properties include:
Alpidem: An anxiolytic agent that was withdrawn from the market due to hepatotoxicity. wikipedia.org
Saripidem: A sedative and anxiolytic that has not been used clinically. wikipedia.org
Necopidem: An anxiolytic that has not found clinical use. wikipedia.org
Research has also explored other derivatives for their anxiolytic potential. For instance, a study on 2-phenyl-imidazo[1,2-a]pyridine derivatives found that they are potent and selective ligands for peripheral benzodiazepine (B76468) receptors (PBRs) and stimulate neurosteroid synthesis, which may contribute to their anxiolytic effects. nih.gov
The table below highlights some imidazo[1,2-a]pyridine derivatives and their primary hypnotic or anxiolytic effects.
| Compound | Primary Effect |
| Zolpidem | Hypnotic |
| Alpidem | Anxiolytic |
| Saripidem | Sedative, Anxiolytic |
| Necopidem | Anxiolytic |
Role in Materials Science and Functional Materials
The unique photophysical and electronic properties of imidazo[1,2-a]pyridine derivatives have led to their exploration in the field of materials science, particularly in the development of functional materials. researchgate.netrsc.orgbio-conferences.org
One of the most significant applications is in organic light-emitting diodes (OLEDs). nih.gov The imidazo[1,2-a]pyridine moiety can act as an electron acceptor in the design of bipolar deep-blue fluorescent emitters. nih.gov By combining it with an electron donor like phenanthroimidazole, researchers have synthesized emitters with outstanding thermal stability and high emission quantum yields. nih.gov OLEDs fabricated with these materials have shown negligible efficiency roll-off with increasing current density and have achieved high external quantum efficiencies (EQEs) with deep-blue electroluminescence. nih.gov
The versatility of the imidazo[1,2-a]pyridine scaffold allows for the fine-tuning of its optoelectronic properties through structural modifications. thieme-connect.com This has enabled the development of fluorophores with applications in bioimaging and as chemosensors due to their high quantum yields and large Stokes shifts. researchgate.net The intrinsic fluorescence of these compounds is a key area of research for creating novel fluorophores. thieme-connect.com
Furthermore, imidazo[1,2-a]pyridine derivatives have been utilized as dyes and are integral in the production of dispersed dyes for textiles, offering enhanced colorfastness and durability. bio-conferences.org
The table below summarizes the performance of OLEDs based on imidazo[1,2-a]pyridine emitters.
| Emitter | Device Type | External Quantum Efficiency (EQE) at 10000 cd m⁻² | CIE Coordinates at 10000 cd m⁻² |
| IP-PPI | Non-doped | 4.85% | (0.153, 0.097) |
| IP-DPPI | Non-doped | 4.74% | (0.154, 0.114) |
| IP-PPI | 40 wt% doped | 5.23% | (0.154, 0.077) |
| IP-DPPI | 20 wt% doped | 5.07% | (0.153, 0.078) |
Structure
2D Structure
Properties
IUPAC Name |
imidazo[1,2-a]pyridin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-6-1-3-10-4-2-9-7(10)5-6/h1-5H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHFZRBQSSDQVOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2C=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90666114 | |
| Record name | Imidazo[1,2-a]pyridin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90666114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
421595-81-5 | |
| Record name | Imidazo[1,2-a]pyridin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90666114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Aminoimidazo[1,2-a]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Imidazo 1,2 a Pyridin 7 Amine and Its Analogs
Classical and Modern Synthetic Routes to the Imidazo[1,2-A]pyridine (B132010) Core
The construction of the imidazo[1,2-a]pyridine nucleus can be achieved through several strategic approaches. These methods include traditional condensation reactions, transition-metal-catalyzed reactions, cyclizations, and multicomponent reactions (MCRs). researchgate.netrsc.org Classical routes often involve the condensation of 2-aminopyridines with various carbonyl compounds, a method that has been refined over decades. bio-conferences.orgacs.org More contemporary approaches focus on improving efficiency, atom economy, and environmental impact, leading to the rise of MCRs and novel catalytic systems. acs.orgnih.gov
Condensation reactions are a foundational strategy for synthesizing the imidazo[1,2-a]pyridine core. These reactions typically involve the formation of the imidazole (B134444) ring by reacting a 2-aminopyridine (B139424) substrate with a partner molecule that provides the remaining two carbon atoms of the five-membered ring.
The reaction between 2-aminopyridines and α-halocarbonyl compounds, particularly α-haloketones, is one of the most established methods for synthesizing imidazo[1,2-a]pyridines. bio-conferences.orgresearchgate.net The mechanism begins with the nucleophilic substitution of the halide by the endocyclic nitrogen of the 2-aminopyridine, forming a pyridinium (B92312) intermediate. bio-conferences.orgrsc.org This is followed by an intramolecular condensation between the exocyclic amino group and the carbonyl group to form the fused imidazole ring. acs.orgnih.gov
A notable advancement in this method is the development of catalyst- and solvent-free conditions. For instance, reacting α-bromo/chloroketones with 2-aminopyridines at 60°C has been shown to proceed efficiently without the need for a catalyst or solvent. bio-conferences.orgresearchgate.net In 1925, Tschitschibabin first reported a method involving the reaction of 2-aminopyridine with bromoacetaldehyde (B98955) in a sealed tube at high temperatures (150-200 °C), which produced imidazo[1,2-a]pyridines, although in modest yields. bio-conferences.org More recent catalyst-free versions have been developed using eco-friendly techniques, such as performing the reaction at room temperature in DMF with potassium carbonate as a base. acs.orgnih.gov
| 2-Aminopyridine Derivative | α-Halocarbonyl Compound | Conditions | Key Feature | Reference |
|---|---|---|---|---|
| 2-Aminopyridine | Bromoacetaldehyde | 150-200°C, sealed tube | Early historical method (Tschitschibabin) | bio-conferences.org |
| 2-Aminopyridines | α-Bromo/chloroketones | 60°C | Catalyst- and solvent-free | bio-conferences.orgresearchgate.net |
| 2-Aminopyridines | Bromoacetophenones | Room temperature, DMF, K₂CO₃ | Eco-friendly, catalyst-free | acs.orgnih.gov |
| 2-Aminopyrimidine | 2-Bromoacetophenone | Reflux | Synthesis of 2-phenylimidazo[1,2-a]pyrimidine | nih.gov |
The condensation of 2-aminopyridines with aldehydes and ketones provides another versatile route to the imidazo[1,2-a]pyridine core, often as part of a multicomponent reaction. acs.orgnih.gov For example, a copper-catalyzed three-component reaction of 2-aminopyridine, an aldehyde, and a terminal alkyne can be used to synthesize a range of imidazo[1,2-a]pyridine derivatives. bio-conferences.org Similarly, ketones such as acetophenones can be used. A copper(I)-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones is compatible with a broad range of functional groups. organic-chemistry.org This reaction is believed to proceed through a catalytic Ortoleva-King type reaction. organic-chemistry.org
Beyond simple aldehydes, ketones, and α-halocarbonyls, other carbonyl-containing compounds can be utilized. For instance, monosubstituted imidazo[1,2-a]pyridines can be obtained under eco-friendly, catalyst-free conditions by the condensation of 2-aminopyridine with halogenoesters like ethyl bromopyruvate. nih.gov This reaction, typically performed by refluxing the components in ethanol, yields key intermediates for further derivatization. nih.gov
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, have become a powerful tool for the efficient synthesis of complex molecules like imidazo[1,2-a]pyridines. bio-conferences.orgresearchgate.net These reactions are highly valued for their atom economy, procedural simplicity, and ability to rapidly generate molecular diversity. beilstein-journals.org
The Groebke–Blackburn–Bienaymé reaction (GBBR) is a prominent three-component reaction (3CR) used to synthesize 3-aminoimidazo[1,2-a]pyridine derivatives. researchgate.netmdpi.commdpi.com This reaction involves the condensation of a 2-aminopyridine (or other amidine), an aldehyde, and an isocyanide. nih.govbeilstein-journals.org The reaction is typically catalyzed by a Lewis or Brønsted acid, such as scandium triflate or perchloric acid. bio-conferences.orgnih.gov The GBBR is considered a greener and more efficient alternative to many classical methods. researchgate.netmdpi.com
The mechanism involves the formation of an imine from the 2-aminopyridine and aldehyde, which then reacts with the isocyanide. rsc.org A subsequent intramolecular cyclization leads to the formation of the fused heterocyclic product. mdpi.com The versatility of the GBBR allows for a wide range of aldehydes (aromatic, heteroaromatic, and aliphatic) and isocyanides to be used, providing access to a large library of substituted imidazo[1,2-a]pyridines. bio-conferences.orgbeilstein-journals.org Microwave irradiation has been employed to accelerate the reaction, significantly reducing reaction times. mdpi.com
| Component 1 | Component 2 | Component 3 | Catalyst (Example) | Product | Reference |
|---|---|---|---|---|---|
| 2-Aminopyridine | Aldehyde | Isocyanide | Scandium triflate | 3-Aminoimidazo[1,2-a]pyridine derivative | bio-conferences.orgnih.gov |
| 2-Aminopyridine | 2-Azidobenzaldehyde | tert-Butyl isocyanide | NH₄Cl | Azide-functionalized Imidazo[1,2-a]pyridine | mdpi.commdpi.com |
| 2-Amino-5-chloropyridine | 4-Formylbenzoic acid | tert-Butyl isocyanide | Not specified | Imidazo[1,2-a]pyridine-containing acid | beilstein-journals.org |
Multicomponent Reactions (MCRs)
Copper-Catalyzed Three-Component Coupling Reactions (2-aminopyridine, aldehyde, terminal alkyne)
Copper-catalyzed three-component reactions represent a powerful and atom-economical approach for the one-pot synthesis of polysubstituted imidazo[1,2-a]pyridines. This methodology typically involves the reaction of a 2-aminopyridine, an aldehyde, and a terminal alkyne in the presence of a copper catalyst.
One efficient protocol utilizes a CuI–NaHSO₄·SiO₂ combination catalyst in refluxing toluene (B28343) to generate the corresponding imidazo[1,2-a]pyridines in high to excellent yields. The use of CuI alone provides a moderate yield, while NaHSO₄·SiO₂ alone is insufficient to drive the reaction to completion. This synergistic catalytic system facilitates a domino reaction sequence, likely involving the initial formation of a propargylamine (B41283) intermediate from the aldehyde, alkyne, and the exocyclic nitrogen of 2-aminopyridine, followed by an intramolecular 5-exo-dig cyclization.
Another variation of this copper-catalyzed approach involves the use of sulfonyl azides and terminal ynones in place of aldehydes and simple alkynes. This method proceeds through a CuAAC (Copper-catalyzed Azide-Alkyne Cycloaddition)/ring-cleavage process to form a highly active α-acyl-N-sulfonyl ketenimine intermediate, which then undergoes cyclization with 2-aminopyridine to afford highly substituted imidazo[1,2-a]pyridine derivatives in moderate to excellent yields.
| Catalyst System | Reactants | Key Features |
| CuI/NaHSO₄·SiO₂ | 2-Aminopyridine, Aldehyde, Terminal Alkyne | High to excellent yields, synergistic catalysis. |
| Cu(I) | 2-Aminopyridine, Sulfonyl Azide, Terminal Ynone | Forms highly active ketenimine intermediate, produces polysubstituted products. |
| CuBr | 2-Aminopyridine, Nitroolefin | Utilizes air as an oxidant, aligns with green chemistry principles. organic-chemistry.orgnih.gov |
Ugi-type Multicomponent Reactions
Ugi-type multicomponent reactions, particularly the Groebke–Blackburn–Bienaymé (GBB) reaction, are highly efficient for the synthesis of 3-aminoimidazo[1,2-a]pyridines. nih.govmdpi.comresearchgate.netnih.govbeilstein-journals.org This one-pot reaction involves the condensation of a 2-aminoazine (such as 2-aminopyridine), an aldehyde, and an isocyanide. nih.govmdpi.comresearchgate.netnih.govbeilstein-journals.org The reaction is typically catalyzed by a Brønsted or Lewis acid.
The GBB reaction proceeds through the formation of an imine from the 2-aminopyridine and the aldehyde, which then undergoes a [4+1] cycloaddition with the isocyanide. A subsequent intramolecular nucleophilic attack by the endocyclic nitrogen of the pyridine (B92270) ring, followed by elimination, leads to the aromatic imidazo[1,2-a]pyridine core. Various catalysts, including scandium triflate and iodine, have been employed to promote this transformation, often providing good to excellent yields of the desired 3-amino substituted products. nih.govnih.gov
This methodology has been utilized to create libraries of imidazo[1,2-a]pyridine derivatives for biological screening and has proven to be a robust and versatile tool in medicinal chemistry. nih.govmdpi.comresearchgate.netnih.govbeilstein-journals.org
Oxidative Cyclization Approaches
Oxidative cyclization represents another important strategy for the construction of the imidazo[1,2-a]pyridine ring system. These methods often involve the formation of a C-N bond and a C-C or C-heteroatom bond in a single oxidative step.
A notable example is the copper-catalyzed aerobic oxidative cyclization of ketoxime acetates with pyridines. This method provides a route to imidazo[1,2-a]pyridines under mild conditions with a broad functional group tolerance. The reaction is believed to proceed through the generation of an iminyl radical from the ketoxime acetate, which then attacks the pyridine ring, followed by cyclization and oxidation.
Another approach involves the copper-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones. mdpi.com Preliminary mechanistic studies suggest that this reaction proceeds through a catalytic Ortoleva-King type reaction, which will be discussed in more detail in the rearrangement reactions section. mdpi.com This method is compatible with a wide range of functional groups and can also be used to form alkenyl-substituted imidazoheterocycles. mdpi.com
Rearrangement Reactions
Rearrangement reactions can be cleverly employed in the synthesis of imidazo[1,2-a]pyridines, often as a key step in a tandem or domino sequence.
The Ortoleva-King reaction provides a classic example. In this reaction, a pyridinium salt is formed by heating a compound with an active methyl or methylene (B1212753) group (like an acetophenone) with iodine in pyridine. This pyridinium salt intermediate can then undergo intramolecular cyclization upon treatment with a base to yield the imidazo[1,2-a]pyridine. A one-pot synthesis of a broad range of imidazo[1,2-a]pyridines has been developed based on this principle, starting from 2-aminopyridines and acetophenones.
Another example involves a Nazarov-type cyclization . A green and rapid synthesis of imidazo[1,2-a]pyridines has been reported via a NaOH-promoted cycloisomerization of N-propargyl pyridiniums. The proposed mechanism involves a base-induced alkyne-allene isomerization, followed by a Nazarov-type cyclization and tautomerization to furnish the final product.
C-H Functionalization Strategies
Direct C-H functionalization has emerged as a powerful and step-economical strategy for the synthesis and derivatization of imidazo[1,2-a]pyridines. This approach avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences and reducing waste.
Visible light-induced C-H functionalization has gained significant attention in recent years. For instance, the C3-amination of imidazo[1,2-a]pyridines with azoles can be achieved using a photocatalyst and an oxidant. This method allows for the direct formation of a C-N bond at the C3 position of the imidazo[1,2-a]pyridine core. Similarly, visible light-promoted oxidative cross-dehydrogenative coupling between imidazo[1,2-a]pyridines and N-arylamines can be used to introduce aminoalkyl groups at the C3 position.
These C-H functionalization strategies offer a direct and efficient way to introduce a variety of functional groups onto the imidazo[1,2-a]pyridine scaffold, facilitating the rapid synthesis of diverse derivatives.
Catalyst-Free and Environmentally Friendly Syntheses
In line with the principles of green chemistry, significant effort has been directed towards the development of catalyst-free and environmentally friendly methods for the synthesis of imidazo[1,2-a]pyridines.
A highly efficient and facile method involves the condensation of α-haloketones with 2-aminopyridines without the use of any additional catalyst or solvent. bio-conferences.org This reaction proceeds smoothly at a modest temperature of 60°C and is effective for both α-bromo and α-chloro ketones. bio-conferences.org The mechanism involves the nucleophilic substitution of the halide by the pyridine nitrogen of the 2-aminopyridine, followed by intramolecular cyclization. bio-conferences.org
Furthermore, aqueous synthesis routes have been developed. For example, the NaOH-promoted cycloisomerization of N-propargylpyridiniums can be performed in water under ambient conditions, providing quantitative yields in a very short reaction time. This method offers significant advantages in terms of environmental impact and process safety.
| Method | Reactants | Conditions | Key Features |
| Condensation | α-Haloketone, 2-Aminopyridine | 60°C, neat | Catalyst-free, solvent-free, high efficiency. bio-conferences.org |
| Cycloisomerization | N-Propargylpyridinium | NaOH, Water, Ambient Temperature | Rapid, quantitative yield, environmentally friendly. |
Synthesis of Specific Imidazo[1,2-A]pyridin-7-amine Derivatives
While a multitude of methods exist for the synthesis of the general imidazo[1,2-a]pyridine scaffold, specific and detailed synthetic procedures for this compound are less commonly reported in the reviewed literature. However, based on the general synthetic strategies, plausible routes to this specific derivative can be proposed.
A logical approach would be to start with a correspondingly substituted 2-aminopyridine, namely 2,4-diaminopyridine . By employing this starting material in one of the established cyclization reactions, the 7-amino functionality would be incorporated into the final imidazo[1,2-a]pyridine product. For instance, the reaction of 2,4-diaminopyridine with an α-haloketone under catalyst-free conditions or using a copper-catalyzed multicomponent reaction with an aldehyde and a terminal alkyne could potentially yield the desired this compound derivatives.
Alternatively, functionalization of a pre-formed imidazo[1,2-a]pyridine ring at the C7 position could be another viable strategy. This might involve a sequence of electrophilic aromatic substitution reactions, such as nitration at the C7 position followed by reduction of the nitro group to the desired amine. However, controlling the regioselectivity of such substitutions can be challenging and would require careful optimization of reaction conditions.
Further research and methodological development are required to establish efficient and high-yielding synthetic routes specifically targeting this compound and its derivatives.
Synthesis of Imidazo[1,2-A]pyridine-Chalcone Conjugates
The conjugation of imidazo[1,2-a]pyridine with chalcone (B49325) moieties has been a subject of interest, leading to the development of novel hybrid molecules. nih.govderpharmachemica.com Chalcones, or 1,3-diphenyl-2-propen-1-ones, are synthesized through the condensation of an aryl methyl ketone with an arylaldehyde in the presence of an alkali. indexcopernicus.com
A common strategy involves a multi-step synthesis starting with commercially available materials. For instance, a series of (2Z)-3-[2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]-1-substituted arylprop-2-en-1-one compounds were synthesized. The key step is the reaction of 2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde with various substituted acetophenones in methanol, using sodium hydroxide (B78521) as a catalyst. indexcopernicus.com Another approach involves the synthesis of imidazo[1,2-a]pyridine-appended chalcones that were subsequently evaluated for antikinetoplastid activity. nih.govresearchgate.net
Table 1: Synthesis of Imidazo[1,2-a]pyridine-Chalcone Derivatives
| Entry | Aldehyde Component | Ketone Component | Catalyst | Yield | Reference |
|---|---|---|---|---|---|
| 1 | 2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde | 1-(4-substituted phenyl)ethanone | NaOH | Good | indexcopernicus.com |
Synthesis of Imidazo[1,2-A]pyridine Derivatives Linked to Secondary Amines
The introduction of secondary amine functionalities to the imidazo[1,2-a]pyridine scaffold has been achieved through various synthetic routes. One notable method is the development of a series of imidazo[1,2-a]pyridine derivatives linked to secondary amines, where certain compounds exhibited significant antibacterial and antifungal properties. bio-conferences.org
A one-pot aminomethylation of heteroarenes like imidazo[1,2-a]pyridines can be achieved using secondary amines. organic-chemistry.org This transition-metal-free approach utilizes Rongalite, which generates the C1 unit in situ to trigger the aminomethylation process, demonstrating high yields and broad functional group tolerance. organic-chemistry.org
Synthesis of 3-Aminoimidazo[1,2-A]pyridines
The synthesis of 3-aminoimidazo[1,2-a]pyridines is of significant interest due to their role as versatile intermediates for further functionalization. organic-chemistry.org Several multicomponent reactions (MCRs) have been developed for this purpose.
The Groebke-Blackburn-Bienaymé (GBB) three-component reaction is an efficient method, involving the condensation of a 2-aminoazine, an aldehyde, and an isocyanide. nih.gov This reaction can be catalyzed by acids such as p-toluenesulfonic acid or scandium triflate. bio-conferences.orgnih.govtandfonline.com One study reported the synthesis of eleven 3-aminoimidazo[1,2-a]pyridine compounds using the one-pot GBB-3CR, which involved the condensation of 2-aminopyridine with various aldehydes, followed by cyclization with 4-chlorophenyl isocyanide. nih.gov
Another innovative approach involves a facile and mild cyclodehydration of N-Boc-protected 2-aminopyridine-containing amides. This method uses triflic anhydride (B1165640) and 2-methoxypyridine (B126380) for amide activation, followed by a deprotection-aromatization sequence with potassium carbonate, achieving good to excellent yields. organic-chemistry.orgorganic-chemistry.org
Table 2: Selected Methods for Synthesis of 3-Aminoimidazo[1,2-a]pyridines
| Method | Reactants | Catalyst/Reagents | Key Features | Reference(s) |
|---|---|---|---|---|
| Groebke-Blackburn-Bienaymé | 2-Aminopyridine, Aldehyde, Isocyanide | p-Toluenesulfonic acid or Scandium triflate | One-pot, three-component reaction, efficient. | bio-conferences.orgnih.govtandfonline.com |
| Cyclodehydration-Aromatization | N-Boc-protected 2-aminopyridine-containing amides | Triflic anhydride, 2-methoxypyridine, K2CO3 | Mild conditions, tolerates diverse functional groups, scalable. | organic-chemistry.orgorganic-chemistry.org |
Synthetic Strategies from Biomass-Derived Feedstock (e.g., Lignin)
In a significant advancement towards sustainable chemistry, a one-pot multicomponent reaction has been developed to synthesize imidazo[1,2-a]pyridines from lignin-derived β-O-4 model compounds. Lignin (B12514952), an abundant and renewable biopolymer, can be a valuable source for aromatic compounds. researchgate.net
This transformation utilizes 2-aminopyridine as the nitrogen source and achieves yields of up to 95%. The process involves a cascade of reactions including the cleavage of C-O bonds, oxidative activation of sp3 C-H bonds, and an intramolecular dehydrative coupling to construct the N-heterobicyclic ring. This protocol has been successfully applied to various lignin model compounds and a β-O-4 polymer, demonstrating the potential of lignin derivatives in the synthesis of valuable N-heterocyclic pharmaceuticals. researchgate.net
Techniques for Reaction Optimization
To improve the efficiency, yield, and environmental footprint of synthetic processes, various reaction optimization techniques have been employed in the synthesis of imidazo[1,2-a]pyridines.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to shorter reaction times, higher yields, and cleaner product profiles compared to conventional heating methods. nih.gov
Several syntheses of imidazo[1,2-a]pyridine derivatives have been optimized using microwave assistance:
Groebke–Blackburn–Bienaymé Reaction (GBBR): The synthesis of imidazo[1,2-a]pyridine-chromone hybrids via the GBBR was performed under microwave irradiation using an eco-friendly catalyst (ammonium chloride) and solvent (ethanol). sciforum.net Similarly, a one-pot synthesis of IMPs linked to 1,2,3-triazoles was efficiently conducted using a microwave-assisted GBBR-CuAAC strategy, significantly reducing reaction times from hours to minutes. mdpi.com
Catalyst-Free Annulation: An expeditious, catalyst-free heteroannulation reaction between various substituted 2-aminopyridines and α-bromoketones was developed under microwave irradiation in a green solvent system (H2O-IPA), affording excellent yields in just 5-8 minutes. acs.org
Multicomponent Reactions: The synthesis of 3-aminoimidazo[1,2-a]pyridines from 2-aminopyridine, an aldehyde, and trimethylsilylcyanide was conducted under microwave irradiation. bio-conferences.org A sequential, one-pot synthesis of novel imidazo[1,2-a]pyrimidine-containing imidazole derivatives also utilized microwave assistance to achieve moderate to good yields. nih.gov
Solvent-Free and Aqueous Media Reactions
In line with the principles of green chemistry, significant efforts have been made to reduce or eliminate the use of hazardous organic solvents.
Solvent-Free Reactions: A number of protocols for the synthesis of imidazo[1,2-a]pyridines have been developed under solvent-free conditions. One method describes the condensation of α-haloketones with 2-aminopyridines without any catalyst or solvent, proceeding efficiently at 60°C. bio-conferences.orgscielo.br Another green approach involves the one-pot, three-component reaction of heterocyclic ketene (B1206846) aminals, β-oxodithioesters, and aldehydes under solvent-free conditions using triethylamine (B128534) as a catalyst. rsc.org Fused bis-heterocycles containing both imidazo[1,2-a]pyridine and tetrazolo[1,5-a]quinoline (B14009986) frameworks have also been synthesized via a solvent-free and catalyst-free one-pot process. scispace.com
Aqueous Media Reactions: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Several synthetic methods have been adapted to aqueous media.
An ultrasound-assisted C-H functionalization of ketones using a KI/tert-butyl hydroperoxide system enables the synthesis of imidazo[1,2-a]pyridines in water. organic-chemistry.org
A rapid, metal-free, and efficient route to imidazo[1,2-a]pyridines was reported via the NaOH-promoted cycloisomerization of N-propargylpyridiniums in water, achieving quantitative yields in minutes on a gram scale. rsc.org
Microwave irradiation of 2-aminopyridine and phenacyl bromide derivatives in an aqueous medium also provides imidazo[1,2-a]pyridines in good to excellent yields. iosrjournals.org
A domino A3-coupling reaction catalyzed by Cu(II)–ascorbate in an aqueous micellar medium offers an environmentally sustainable method for synthesizing these derivatives. acs.org
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Imidazo[1,2-A]pyridine-Chalcone Conjugates |
| Imidazo[1,2-A]pyridine Derivatives Linked to Secondary Amines |
| 3-Aminoimidazo[1,2-A]pyridines |
| (2Z)-3-[2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]-1-substituted arylprop-2-en-1-one |
| 2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde |
| 1,3-diphenyl-2-propen-1-one |
| 2-aminopyridine |
| 4-chlorophenyl isocyanide |
| N-Boc-protected 2-aminopyridine-containing amides |
| Triflic anhydride |
| 2-methoxypyridine |
| Potassium carbonate |
| Trimethylsilylcyanide |
| Imidazo[1,2-a]pyridine-chromones |
| 1,2,3-triazole |
| α-bromoketones |
| Heterocyclic ketene aminals |
| β-oxodithioesters |
| Triethylamine |
| Imidazo[1,2-a]pyridine-tetrazolo[1,5-a]quinolines |
| N-propargylpyridiniums |
| Phenacyl bromide |
| Sodium hydroxide |
| p-toluenesulfonic acid |
| Scandium triflate |
| Ammonium chloride |
| Rongalite |
| KI/tert-butyl hydroperoxide |
Catalyst Screening and Optimization (e.g., Pd/C, FeCl3, Copper)
The synthesis of this compound and its analogs is significantly influenced by the choice of catalyst, which plays a pivotal role in reaction efficiency, yield, and selectivity. Researchers have extensively investigated various catalytic systems, including those based on palladium, iron, and copper, to optimize the formation of the imidazo[1,2-a]pyridine core and its subsequent functionalization. The screening of different catalysts, ligands, bases, and solvents is a critical step in developing robust and efficient synthetic methodologies.
Palladium (Pd) Catalysis:
Palladium catalysts are well-established in cross-coupling reactions and have been employed in the synthesis of imidazo[1,2-a]pyridine derivatives. For instance, in the synthesis of biphenyl-substituted imidazopyridine antagonists of the PD-1/PD-L1 pathway, a Suzuki cross-coupling reaction is a key step. The optimization of this step involved screening palladium catalysts, with Pd(dppf)Cl₂ being identified as highly effective for coupling (3-bromo-2-methylphenyl)methanol (B1336436) with various unprotected boronic acids. This reaction achieved excellent yields of 90–97% nih.gov. In other applications, such as post-synthetic modifications, Palladium on carbon (Pd/C) has been used for hydrogenation reactions, for example, in the conversion of a benzyloxy group to a hydroxyl group on a biphenyl (B1667301) substituent attached to the imidazopyridine scaffold nih.gov. While some methods aim to be metal-free, palladium-catalyzed reactions, particularly for creating specific substitutions, remain a significant strategy rsc.org.
| Catalyst | Reactants | Reaction Type | Yield | Reference |
|---|---|---|---|---|
| Pd(dppf)Cl₂ | (3-bromo-2-methylphenyl)methanol and unprotected boronic acids | Suzuki Cross-Coupling | 90-97% | nih.gov |
| Pd/C | 3-(benzyloxy)-2-methyl-1,1′-biphenyl | Hydrogenation | Full Conversion | nih.gov |
Iron (Fe) Catalysis:
Iron catalysts, particularly iron(III) chloride (FeCl₃), have emerged as an inexpensive, abundant, and environmentally benign option for the synthesis of imidazo[1,2-a]pyridines. In a notable study focused on synthesizing 3-unsubstituted imidazo[1,2-a]pyridines through a cascade reaction of nitroolefins with 2-aminopyridines, various Lewis acids were screened. FeCl₃ was identified as the superior catalyst, outperforming others such as AlCl₃, ZnCl₂, LaCl₃, BF₃·OEt₂, In(OTf)₃, and Cu(OTf)₂ bio-conferences.org. This highlights the importance of catalyst screening to identify the most effective and economical choice. Furthermore, FeCl₃ has been successfully used to catalyze the C-3 functionalization of pre-formed imidazo[1,2-a]pyridines, specifically for C(sp²)-H alkylation with diazoacetonitrile under oxidant- and ligand-free conditions researchgate.net. In other systems, a combination of FeCl₃/ZnI₂ has been used for the aerobic oxidative cyclization between 2-aminobenzothiazole (B30445) and ketones, demonstrating the versatility of iron-based catalytic systems in synthesizing related fused heterocyclic structures acs.org.
| Catalyst Screened | Reaction | Optimal Catalyst | Reference |
|---|---|---|---|
| FeCl₃, AlCl₃, ZnCl₂, LaCl₃, BF₃·OEt₂, In(OTf)₃, Cu(OTf)₂ | Synthesis of 3-unsubstituted imidazo[1,2-a]pyridines from nitroolefins and 2-aminopyridines | FeCl₃ | bio-conferences.org |
Copper (Cu) Catalysis:
Copper-catalyzed reactions are among the most extensively studied and versatile methods for constructing the imidazo[1,2-a]pyridine scaffold. Numerous studies have focused on screening and optimizing copper catalysts to achieve high yields and broad substrate scope.
In one-pot procedures involving the reaction of aminopyridines and nitroolefins using air as an oxidant, optimization experiments revealed that copper(I) bromide (CuBr) was the most effective catalyst. organic-chemistry.org The screening process also identified DMF as the optimal solvent and 80°C as the ideal temperature, achieving yields of up to 90%. organic-chemistry.org Similarly, copper(I) iodide (CuI) has been shown to be effective in the aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones organic-chemistry.org. This method is noted for its compatibility with a broad range of functional groups organic-chemistry.org.
The versatility of copper catalysis is further demonstrated in the synthesis of 3-formyl imidazo[1,2-a]pyridines, where a copper catalyst facilitates aerobic oxidation, utilizing ethyl tertiary amines as carbon sources nih.gov. The development of heterogeneous catalysts, such as copper silicate (B1173343) and copper nanoparticles (NPs), has also been a focus, offering advantages like reusability and simplified product purification nanobioletters.com. For example, copper silicate has been reported as an efficient, eco-friendly, and reusable catalyst for the synthesis of imidazo[1,2-a]pyridine derivatives from 2-aminopyridines and substituted phenacyl bromides nanobioletters.com.
| Catalyst | Reactants | Key Optimization Findings | Yield | Reference |
|---|---|---|---|---|
| CuBr | Aminopyridines and Nitroolefins | Optimal catalyst: CuBr; Solvent: DMF; Temperature: 80°C | Up to 90% | organic-chemistry.org |
| CuI | 2-Aminopyridines and Acetophenones | Effective for aerobic oxidative synthesis | Not specified | organic-chemistry.org |
| Copper Silicate | 2-Aminopyridines and Phenacyl Bromides | Efficient, eco-friendly, and reusable heterogeneous catalyst | High Yield | nanobioletters.com |
| Copper NPs | 2-Amino Pyridine and α-bromo carbonyl compounds | Mentioned as a catalyst in cyclization methods | Not specified | nanobioletters.com |
The collective findings from these catalyst screening and optimization studies underscore that the choice of metal (Pd, Fe, or Cu), its oxidation state, ligands, and reaction conditions must be carefully tailored to the specific substrates and desired substitution pattern of the final Imidazo[1,2-A]pyridine analog.
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For the imidazo[1,2-a]pyridine (B132010) scaffold, both ¹H and ¹³C NMR provide critical information about the hydrogen and carbon environments within the molecule.
¹H NMR: The proton NMR spectrum of the imidazo[1,2-a]pyridine core exhibits characteristic signals for the protons on both the pyridine (B92270) and imidazole (B134444) rings. In derivatives of Imidazo[1,2-a]pyridine, the chemical shifts and coupling constants of these protons are influenced by the nature and position of the substituents. For instance, in 7-methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine, the proton at position 5 appears as a doublet at δ 8.42 ppm, while the proton at position 8 is a singlet at δ 7.39 ppm. tci-thaijo.org The protons of the imidazo[1,2-a]pyrimidine (B1208166) skeleton, a related heterocyclic system, show a characteristic pattern of one singlet and three doublet of doublets in the aromatic region of the ¹H NMR spectrum. nih.gov
¹³C NMR: The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. For the imidazo[1,2-a]pyridine system, the carbon atoms of the fused rings resonate at distinct chemical shifts. In the case of 7-methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridine, the carbon atoms of the imidazo[1,2-a]pyridine core show signals at δ 146.5, 143.2, 136.8, 116.3, 115.9, and 109.5 ppm. tci-thaijo.org The chemical shifts are sensitive to the electronic effects of the substituents attached to the ring system.
Table 1: Representative ¹H and ¹³C NMR Data for Imidazo[1,2-a]pyridine Derivatives
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
|---|---|---|---|
| 7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine | 8.73 (t, 1H), 8.52 (s, 1H), 8.42 (d, 1H), 8.35 (d, 1H), 8.14 (dd, 1H), 7.72 (t, 1H), 7.39 (s, 1H), 6.79 (d, 1H), 2.36 (s, 3H) | 148.8, 145.9, 142.2, 136.7, 136.3, 132.1, 130.8, 126.8, 122.5, 120.1, 115.8, 115.5, 110.5, 21.3 | tci-thaijo.org |
| 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine | 8.67 (s, 1H), 8.59 (d, 1H), 8.32 (d, 2H), 8.25 (d, 2H), 7.63 (d, 1H), 7.32 (m, 1H), 6.96 (t, 1H) | 147.0, 145.7, 142.5, 141.0, 127.8, 126.9, 126.5, 124.7, 117.3, 113.5, 112.0 | tci-thaijo.org |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the analysis of imidazo[1,2-a]pyridine derivatives, mass spectrometry is routinely used to confirm the identity of synthesized compounds. For example, the liquid chromatography-mass spectrometry (LC-MS) analysis of N-(4-methoxyphenyl)-2-(p-tolyl)imidazo[1,2-a]pyrimidin-7-amine showed the [M+H]⁺ ion at m/z 253.0, confirming its molecular weight. nih.gov Similarly, for a series of imidazo[1,2-a]pyridine derivatives, the mass was confirmed by ESI-HRMS. nih.gov
Table 2: Mass Spectrometry Data for Imidazo[1,2-a]pyridine Derivatives
| Compound | Ionization Method | [M+H]⁺ (m/z) Calculated | [M+H]⁺ (m/z) Found | Reference |
|---|---|---|---|---|
| N-(4-methoxyphenyl)-2-(p-tolyl)imidazo[1,2-a]pyrimidin-7-amine | LC/MS | 252.27 | 253.0 | nih.gov |
| N-(tert-butyl)-2-(4-nitrophenyl)imidazo[1,2-a]pyrazin-3-amine | ESI-HRMS | 312.1460 | 312.1465 | nih.govrsc.org |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of an imidazo[1,2-a]pyridine derivative will show characteristic absorption bands for the C-H, C=C, C=N, and C-N stretching and bending vibrations of the heterocyclic rings. For instance, in a series of imine- and amine-bearing imidazo[1,2-a]pyrimidine derivatives, characteristic IR peaks were observed for N-H stretching around 3350 cm⁻¹, and for C=N and C=C bonds in the range of 1626-1500 cm⁻¹. nih.govnih.gov The IR spectra of imidazo[1,2-a]pyridine have been studied in detail using density functional theory (DFT) calculations, which aid in the assignment of the observed vibrational bands. researchgate.net
Table 3: Characteristic IR Absorption Bands for Imidazo[1,2-a]pyrimidine Derivatives
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| N-H | Stretching | ~3350 | nih.govnih.gov |
| Aromatic C-H | Stretching | 3093-3017 | nih.gov |
| C=N, C=C | Stretching | 1626-1500 | nih.gov |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental formula of a compound. This technique is invaluable for confirming the identity of newly synthesized compounds. For example, the HRMS (ESI) data for a carbon-11 (B1219553) labeled imidazo[1,2-a]pyridine derivative showed a calculated m/z of 597.1844 for [M+H]⁺, which was in excellent agreement with the found value of 597.1844, confirming the elemental composition C₂₇H₂₆F₂N₈O₄S. nih.gov
Computational Chemistry and Molecular Modeling Studies
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Studies
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to the study of imidazo[1,2-a]pyridine (B132010) derivatives to determine optimized molecular structures and reactive sites. nih.gov Time-Dependent DFT (TD-DFT) is an extension of DFT used to investigate the properties of molecules in their excited states, making it a valuable tool for understanding their photophysical characteristics. tandfonline.comresearchgate.net DFT calculations for imidazo[1,2-a]pyridine and its derivatives are often performed using the B3LYP functional with various basis sets, such as 6-31G(d) or 6-311G++(d,p). acs.orgresearchgate.net
The analysis of Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the chemical reactivity and kinetic stability of a molecule. nih.govscirp.org The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting character. nih.govscirp.org The energy gap between the HOMO and LUMO (ΔE) is a significant parameter for determining molecular stability; a larger energy gap implies higher stability and lower reactivity. scirp.org
For imidazo[1,2-a]pyridine derivatives, the distribution of HOMO and LUMO orbitals provides insights into the electron density and potential sites for electrophilic and nucleophilic attack. In many derivatives, the HOMO is localized over the imidazo[1,2-a]pyridine ring system, while the LUMO may be distributed over the entire molecule, including substituent groups. nih.gov The HOMO-LUMO energy gap and related quantum chemical parameters for a series of imidazo[1,2-a]pyridine N-acylhydrazone derivatives have been calculated to assess their reactivity and stability. scirp.org
Table 1: Frontier Molecular Orbital Energies and Related Parameters for Selected Imidazo[1,2-a]pyridine Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|
| Derivative 9e | - | - | - | scirp.org |
| Imidazo[1,2-a]pyrimidine (B1208166) 7a | - | - | - | researchgate.net |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying sites for electrophilic and nucleophilic reactions. nih.gov The MEP surface displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. researchgate.net
In studies of imidazo[1,2-a]pyridine derivatives, MEP maps reveal that the nitrogen atoms of the heterocyclic system are often the most negative regions, indicating their role as primary sites for electrophilic interactions and hydrogen bonding. nih.govscirp.org The distribution of electrostatic potential is crucial for understanding intermolecular interactions, including those with biological targets. nih.gov
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the topology of electron density in a molecule. nih.gov This analysis can identify and characterize chemical bonds and non-covalent interactions. nih.gov QTAIM has been employed to study the electronic properties of imidazo[1,2-a]pyrimidine derivatives, which are structurally similar to imidazo[1,2-a]pyridines. nih.gov The analysis of bond critical points in QTAIM can reveal the nature of intramolecular interactions and the stability of different molecular conformations. nih.gov
Reduced Density Gradient (RDG) analysis is a computational technique used to visualize and characterize non-covalent interactions within a molecule, such as van der Waals forces, hydrogen bonds, and steric clashes. nih.gov This method is based on the relationship between the electron density and its gradient. tandfonline.com RDG analysis has been applied to imidazo[1,2-a]pyridine-based dyes to understand intramolecular hydrogen bonding in their excited states. tandfonline.com The resulting visualizations can identify the specific regions of a molecule involved in these weak interactions, which are crucial for determining molecular conformation and properties. nih.gov
DFT and TD-DFT methods are powerful tools for predicting the spectroscopic properties of molecules, including their infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible absorption spectra. researchgate.netresearchgate.netacs.org Theoretical calculations of vibrational frequencies can aid in the assignment of experimental IR spectra. researchgate.net Similarly, computed NMR chemical shifts can help to confirm the structure of newly synthesized compounds. acs.org
TD-DFT calculations have been used to investigate the photophysical properties of imidazo[1,2-a]pyridine-based dyes, including their absorption and fluorescence emission wavelengths. tandfonline.comnih.gov These studies provide insights into the nature of electronic transitions and can help in the design of new fluorescent materials. nih.gov
Molecular Docking and Simulation Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug discovery to predict the binding mode and affinity of a ligand to a protein target. researchgate.net Molecular dynamics (MD) simulations can then be used to study the stability of the ligand-protein complex over time.
Numerous molecular docking studies have been performed on imidazo[1,2-a]pyridine derivatives to explore their potential as inhibitors of various biological targets. For instance, derivatives have been docked into the active sites of human LTA4H, NF-κB p50, oxidoreductase, and microbial enzymes. nih.govresearchgate.netchemmethod.commdpi.com These studies have identified key amino acid residues involved in binding and have shown that these compounds can form hydrogen bonds and other favorable interactions within the active site. nih.govresearchgate.netchemmethod.com
In some cases, the binding affinities predicted by docking studies have been substantial. For example, one derivative exhibited a strong binding affinity to human LTA4H with a score of -11.237 Kcal/mol. chemmethod.com Another study on imidazo[1,2-a]pyridine-3-carboxamide analogues as antimycobacterial agents used molecular docking to identify compounds with high binding affinities to pantothenate synthetase. openpharmaceuticalsciencesjournal.comresearchgate.net
Table 2: Examples of Molecular Docking Studies on Imidazo[1,2-a]pyridine Derivatives
| Derivative Class | Protein Target | Key Findings | Reference |
|---|---|---|---|
| Imidazo[1,2-a]pyridine hybrids | Human LTA4H | Strong binding affinity, with one compound showing a score of -11.237 Kcal/mol. | chemmethod.com |
| 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine | NF-κB p50 | Docked into the active site, forming two hydrogen bonds. | nih.gov |
| Imidazo[1,2-a]pyridine derivatives | Oxidoreductase | One compound exhibited a high binding energy of -9.207 kcal/mol and interacted with key amino acids. | researchgate.net |
| Imidazo[1,2-a]pyrimidine derivatives | Microbial targets | Showed good binding modes, suggesting potential as antimicrobial agents. | mdpi.com |
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. nih.govresearchgate.net
Systematic modifications to the imidazo[1,2-a]pyridine scaffold have led to well-defined SARs for various biological targets.
Antitubercular Activity: In a series of imidazo[1,2-a]pyridine amides (IPAs) and sulfonamides (IPSs), it was found that IPA analogues were generally more active. nih.gov For the IPA series, compounds with an aryl group attached to the amide's carbonyl carbon showed remarkable activity. nih.gov Specifically, the presence of an electron-withdrawing group, such as a chlorine atom at the para position of the phenyl ring (compound IPA-9), resulted in potent activity. nih.gov In another series, substitution at the 7-position of the core scaffold was explored, where a 7-chloro group appeared to decrease activity fivefold compared to a 7-methyl group. nih.gov
Anticancer Activity: For derivatives designed as PI3Kα inhibitors, the 4-aminoquinazoline moiety was identified as a critical pharmacophore for activity. nih.gov In a different study, the introduction of a fluorine-substituted piperidine was shown to significantly improve bioavailability by reducing P-glycoprotein (Pgp) mediated efflux. nih.gov
Phytotoxicity: In an evaluation of (amino)imidazo[1,2-a]pyridine derivatives for weed control, SAR analysis highlighted the importance of halogen groups at the ortho position of an attached aromatic ring and the presence of a cyclohexylamine group for greater phytotoxic activity. acs.org
Table 2: SAR Summary for Antitubercular Imidazo[1,2-a]pyridine Amide (IPA) Analogues
| Compound | Substituent on Phenyl Ring | MIC (μg/mL) | Observation |
| IPA-6 | 4-Cl | 0.05 | Highly potent, electron-withdrawing group enhances activity. nih.gov |
| IPA-9 | 4-Cl | 0.4 | Potent, confirming the benefit of a 4-chloro substituent. nih.gov |
| IPA-5 | 4-CH3 (p-toluyl) | 0.8 | Good activity with an electron-donating group. nih.gov |
| IPA-7 | Cyclobutyl | 1.56 | Introduction of a cyclic group maintains good activity. nih.gov |
Scaffold hopping is a computational or medicinal chemistry strategy used to identify structurally novel compounds that maintain the biological activity of a known parent molecule by replacing its core structure (scaffold). unipa.it The imidazo[1,2-a]pyridine ring system has been successfully employed in this strategy to generate new lead compounds.
This approach was used to develop novel topoisomerase IIα inhibitors by replacing the core of naturally occurring aurones with the 2-arylideneimidazo[1,2-a]pyridin-3-one scaffold. nih.gov The resulting compounds showed significantly higher potency (nanomolar vs. micromolar IC50 values) compared to the parent aurones. nih.gov In another example, the quinoline carboxylic acid scaffold of a known dihydroorotate dehydrogenase (DHODH) inhibitor was replaced with an imidazo[1,2-a]pyridine-3-carboxylic acid scaffold, leading to the design of new broad-spectrum antiviral agents. mdpi.com Similarly, computational methods using 3D shape and electrostatic similarity identified the imidazo[1,2-a]pyrazin-8-one scaffold as a viable replacement for a triazolopyridine core, leading to a new series of potent and selective mGlu2 receptor positive allosteric modulators. acs.org
Pharmacokinetic and Pharmacodynamic (PK/PD) Predictions
In silico prediction of ADME properties is a crucial step in modern drug discovery, helping to identify candidates with favorable pharmacokinetic profiles early in the development process. nih.gov Various computational tools and servers, such as QikProp, SwissADME, and pkCSM, are employed to calculate key physicochemical and pharmacokinetic parameters for imidazo[1,2-a]pyridine derivatives. nih.govmdpi.comresearchgate.net
These predictions cover a range of properties including:
Physicochemical Properties: Molecular weight, partition coefficient (Log P), topological polar surface area (TPSA), number of rotatable bonds, and hydrogen bond donors/acceptors. nih.govmdpi.com
Pharmacokinetic Properties: Predictions of aqueous solubility, blood-brain barrier penetration, human oral absorption, and potential for P-glycoprotein (Pgp) mediated efflux. nih.govresearchgate.net
For example, in silico ADMET predictions were performed on a series of imidazo[1,2-a]pyridine amides and sulfonamides designed as anti-tubercular agents. nih.gov In another study, the SwissADME server was used to evaluate the drug-likeness of novel imidazo[1,2-a]pyrimidine derivatives. nih.gov These computational assessments help to prioritize compounds for synthesis and experimental testing, saving time and resources. researchgate.net
Table 3: Commonly Predicted ADME Properties for Imidazo[1,2-a]pyridine Derivatives
| Property | Description | Desired Range (Typical) |
| Molecular Weight (MW) | Size of the molecule. | < 500 g/mol |
| Log P | Lipophilicity (octanol-water partition coefficient). | -0.4 to +5.6 |
| H-Bond Donors | Number of hydrogen atoms bonded to N or O. | < 5 |
| H-Bond Acceptors | Number of N or O atoms. | < 10 |
| TPSA | Topological Polar Surface Area; predicts transport properties. | < 140 Ų |
| % Human Oral Absorption | Predicted absorption from the gut into the bloodstream. | > 80% (High) |
Drug-likeness and Medicinal Chemistry Friendliness Assessment
The evaluation of drug-likeness and medicinal chemistry friendliness is a critical step in the early stages of drug discovery. These assessments use computational methods to predict the pharmacokinetic properties of a compound and its potential to be developed into an orally active drug. For the imidazo[1,2-a]pyridine scaffold, including derivatives of Imidazo[1,2-a]pyridin-7-amine, these studies are crucial for optimizing lead compounds.
A key tool in this assessment is Lipinski's Rule of Five, a rule of thumb used to evaluate whether a chemical compound has properties that would likely make it an orally active drug in humans. wikipedia.orgdrugbank.com The rule states that an orally active drug generally has no more than one violation of the following criteria:
No more than 5 hydrogen bond donors.
No more than 10 hydrogen bond acceptors.
A molecular mass of less than 500 daltons.
A calculated octanol-water partition coefficient (log P) that does not exceed 5. wikipedia.org
Computational studies on various imidazo[1,2-a]pyridine-3-carboxamide analogues have been performed to predict their absorption, distribution, metabolism, and excretion (ADME) properties. rsc.orgresearchgate.net One such study utilized QikProp, a tool that predicts pharmaceutically relevant properties. The analysis of a series of these compounds showed that the percentage of human oral absorption was predicted to be very good. researchgate.net
In a study focused on developing new anti-mycobacterial agents, a series of imidazo[1,2-a]pyridine amides (IPAs) and sulfonamides (IPSs) were designed and evaluated. rsc.org The in silico ADMET characteristics of these compounds were predicted. For the most active compounds, it was observed that they were non-toxic and possessed favorable drug-like properties. rsc.org
The tables below summarize the calculated drug-likeness and ADMET properties for representative imidazo[1,2-a]pyridine derivatives from computational studies.
Table 1: Lipinski's Rule of Five Analysis for Selected Imidazo[1,2-a]pyridine Derivatives
This table outlines the key molecular properties used to assess the drug-likeness of representative compounds based on Lipinski's Rule of Five.
| Compound | Molecular Weight (Da) | clogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Violations |
| Compound 13 nih.gov | < 500 | 1.8 | ≤ 5 | ≤ 10 | 0 |
| Compound 18 nih.gov | < 500 | 2.0 | ≤ 5 | ≤ 10 | 0 |
| IPA-6 rsc.org | < 500 | N/A | ≤ 5 | ≤ 10 | 0 |
| IPA-9 rsc.org | < 500 | N/A | ≤ 5 | ≤ 10 | 0 |
| IPS-1 rsc.org | < 500 | N/A | ≤ 5 | ≤ 10 | 0 |
Data is inferred from statements of compliance within the cited research.
Table 2: Predicted ADMET Properties for Imidazo[1,2-a]pyridine Analogues
This table details various computationally predicted pharmacokinetic properties for a series of imidazo[1,2-a]pyridine-3-carboxamide analogues, indicating their potential suitability as drug candidates. researchgate.net
| Parameter | Description | Predicted Range for Analogues |
| #stars | Number of property descriptors falling outside the acceptable range for 95% of known drugs | 0 - 1 |
| QPlogPo/w | Predicted octanol/water partition coefficient | 1.01 - 4.88 |
| QPlogS | Predicted aqueous solubility, log S | -5.66 - -2.10 |
| QPPCaco | Predicted Caco-2 cell permeability in nm/sec | 21.0 - 1010.8 |
| QPlogBB | Predicted brain/blood partition coefficient | -2.14 - 0.11 |
| % Human Oral Absorption | Predicted human oral absorption on a 0 to 100% scale | 77.9% - 100% |
Biological Activity and Mechanistic Investigations
In Vitro Biological Screening Assays
Derivatives of the imidazo[1,2-a]pyridine (B132010) class have demonstrated notable antimicrobial properties, particularly against Mycobacterium tuberculosis. High-throughput screening has identified several imidazo[1,2-a]pyridine (IP) compounds as potent lead molecules active against M. tuberculosis and Mycobacterium bovis BCG. plos.orgresearchgate.net These inhibitors have shown minimum inhibitory concentrations (MICs) ranging from 0.03 to 5 µM against various M. tuberculosis strains. plos.orgnih.gov Specifically, 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides have been investigated for their anti-TB properties and have shown excellent selective potency against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of tuberculosis. plos.org
While specific MIC and IC50 data for Imidazo[1,2-A]pyridin-7-amine are not extensively detailed in the reviewed literature, the data for related compounds underscore the potential of this chemical class. For instance, a series of imidazo[1,2-a]pyridine-3-carboxamides displayed impressive MIC90 values of ≤0.006 μM against M. tuberculosis. nih.gov Another study on imidazo[1,2-a]pyridine-based 1H-1,2,3-triazole derivatives reported MIC values ranging from 2.35 to 120.46 μM against different human cancer cell lines, though this reflects anticancer rather than antimicrobial activity. bohrium.com
Table 1: Antimicrobial Activity of Selected Imidazo[1,2-a]pyridine Derivatives
| Compound Class | Organism | MIC/IC50 | Reference |
|---|---|---|---|
| Imidazo[1,2-a]pyridine (IP) inhibitors | M. tuberculosis strains | 0.03 to 5 µM | plos.orgnih.gov |
| Imidazo[1,2-a]pyridine-3-carboxamides | M. tuberculosis | ≤0.006 μM (MIC90) | nih.gov |
| Imidazo[1,2-a]pyridin-3-amines | Staphylococcus aureus ATCC 13709 | 3.91 μg/mL | nih.gov |
| Imidazo[1,2-a]pyridin-3-amines | MRSA ATCC 33591 | 3.91 μg/mL | nih.gov |
This table presents data for various derivatives of imidazo[1,2-a]pyridine to illustrate the antimicrobial potential of the scaffold, as specific data for this compound was not available in the reviewed sources.
The imidazo[1,2-a]pyridine core is a feature of numerous compounds with demonstrated anticancer activity. researchgate.net In vitro studies have shown that various derivatives of this scaffold have potential therapeutic effects against a range of cancer cell lines, including breast, liver, colon, cervical, lung, and kidney cancers. For example, novel imidazo[1,2-a]pyridine-based 1H-1,2,3-triazole derivatives have exhibited IC50 values ranging from 2.35 to 120.46 μM against HeLa and MCF-7 cell lines. bohrium.com One particular compound from this series demonstrated greater potency than the standard drug cisplatin (B142131) against both cell lines. bohrium.com
Another study investigating three novel imidazo[1,2-a]pyridine compounds (IP-5, IP-6, and IP-7) against the HCC1937 breast cancer cell line found strong cytotoxic impacts, with IC50 values of 45 µM and 47.7 µM for IP-5 and IP-6, respectively. nih.gov
Table 2: Anticancer and Cytotoxicity of Selected Imidazo[1,2-a]pyridine Derivatives
| Compound | Cell Line | IC50 | Reference |
|---|---|---|---|
| Imidazo[1,2-a]pyridine-based 1H-1,2,3-triazole derivative (9d) | HeLa | 10.89 μM | bohrium.com |
| Imidazo[1,2-a]pyridine-based 1H-1,2,3-triazole derivative (9d) | MCF-7 | 2.35 μM | bohrium.com |
| IP-5 | HCC1937 (Breast Cancer) | 45 µM | nih.gov |
| IP-6 | HCC1937 (Breast Cancer) | 47.7 µM | nih.gov |
| IP-7 | HCC1937 (Breast Cancer) | 79.6 µM | nih.gov |
| 2-(4-aminophenyl)-N-(tert-butyl)imidazo[1,2-a]pyridin-3-amine (12b) | Hep-2 | 11 μM | rsc.org |
| 2-(4-aminophenyl)-N-(tert-butyl)imidazo[1,2-a]pyridin-3-amine (12b) | HepG2 | 13 μM | rsc.org |
| 2-(4-aminophenyl)-N-(tert-butyl)imidazo[1,2-a]pyridin-3-amine (12b) | MCF-7 | 11 μM | rsc.org |
This table presents data for various derivatives of imidazo[1,2-a]pyridine to illustrate the anticancer potential of the scaffold, as specific data for this compound was not available in the reviewed sources.
A significant mechanism through which imidazo[1,2-a]pyridine derivatives exert their biological effects is via enzyme inhibition. In the context of antitubercular activity, these compounds have been shown to target key enzymes involved in the energy metabolism of M. tuberculosis.
ATP Synthase: Imidazo[1,2-a]pyridine ethers have been identified as selective and potent inhibitors of mycobacterial ATP synthesis. nih.govresearchgate.net The most active compounds in this class demonstrated an ATP synthase IC50 of less than 0.02 μM. nih.gov
VirB11 ATPase: Imidazo[1,2-a]pyrazine compounds, which are structurally related to imidazo[1,2-a]pyridines, have been identified as potential inhibitors of the Helicobacter pylori VirB11 ATPase. ucl.ac.uk One lead compound from this class exhibited an IC50 of 7 µM and was found to be a competitive inhibitor of ATP. ucl.ac.uk
QcrB: A number of imidazo[1,2-a]pyridine compounds have been shown to specifically target QcrB, a subunit of the electron transport ubiquinol (B23937) cytochrome C reductase in M. tuberculosis. plos.orgnih.gov This inhibition disrupts the electron transport chain, a crucial pathway for energy generation.
Glutamine Synthetase: 3-amino-imidazo[1,2-a]pyridines have been identified as inhibitors of M. tuberculosis glutamine synthetase. plos.org
Table 3: Enzyme Inhibition by Selected Imidazo[1,2-a]pyridine Derivatives
| Compound Class | Enzyme Target | Organism/System | IC50 | Reference |
|---|---|---|---|---|
| Imidazo[1,2-a]pyridine ethers | ATP synthase | Mycobacterium | <0.02 μM | nih.gov |
| Imidazo[1,2-a]pyrazine derivative | VirB11 ATPase | Helicobacter pylori | 7 µM | ucl.ac.uk |
| Imidazo[1,2-a]pyridine-thiophene derivative | FLT3 | Human | 0.058 ± 0.0069 μM | nih.gov |
This table presents data for various derivatives of imidazo[1,2-a]pyridine and related structures to illustrate the enzyme inhibition potential of the scaffold, as specific data for this compound was not available in the reviewed sources.
Identification of Biological Targets and Pathways
The anticancer effects of imidazo[1,2-a]pyridine derivatives are often a result of their interaction with various molecular targets and signaling pathways crucial for cancer cell survival and proliferation. researchgate.net These include:
PI3K/Akt/mTOR Pathway: Several studies have indicated that imidazo[1,2-a]pyridine derivatives can inhibit the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in many cancers. nih.gov
Receptor Tyrosine Kinases: This class of compounds has been investigated as inhibitors of receptor tyrosine kinases such as Platelet-Derived Growth Factor Receptor (PDGFR).
Other Kinases: Imidazo[1,2-a]pyridine derivatives have also been developed as inhibitors of other kinases, including FMS-like tyrosine kinase 3 (FLT3), which is implicated in acute myeloid leukemia. nih.gov
In the realm of antimicrobial activity, particularly against M. tuberculosis, the primary targets identified are components of the energy metabolism pathways. As mentioned, QcrB and ATP synthase are key targets. nih.govnih.gov The inhibition of these targets disrupts the proton motive force and ATP production, which is vital for the survival of the bacterium. nih.gov
Mechanisms of Action of this compound Derivatives
A prominent mechanism of action for the antitubercular activity of imidazo[1,2-a]pyridine derivatives is the targeting of energy generation and ATP synthesis. nih.gov This has become an attractive approach in anti-TB drug discovery. nih.gov The oxidative phosphorylation (OxPhos) pathway is essential for the survival and growth of M. tuberculosis. nih.gov By inhibiting key components of this pathway, such as the cytochrome bcc complex (of which QcrB is a subunit) and ATP synthase, these compounds effectively cut off the energy supply to the bacterial cells. nih.govresearchgate.net This leads to a bacteriostatic or bactericidal effect. The identification of spontaneous resistant mutants of M. bovis BCG against certain imidazo[1,2-a]pyridine inhibitors has confirmed QcrB as a specific target. plos.orgnih.gov
Inhibition of Oxidative Phosphorylation
A critical mechanism of action for certain imidazo[1,2-a]pyridine analogues, particularly in the context of Mycobacterium tuberculosis (Mtb), is the inhibition of cellular respiration through the disruption of oxidative phosphorylation (OxPhos). rsc.org The OxPhos pathway is essential for Mtb's survival and growth as it is the primary mechanism for generating adenosine (B11128) triphosphate (ATP). rsc.org
Research has identified two distinct series of imidazo[1,2-a]pyridine derivatives, namely imidazo[1,2-a]pyridine ethers (IPEs) and squaramides (SQAs), as potent inhibitors of mycobacterial ATP synthesis. researchgate.net A high-throughput screening of AstraZeneca's compound library led to the discovery of IPEs, which demonstrated potent anti-Mtb activity. rsc.org Subsequent studies established a robust structure-activity relationship for these scaffolds, achieving nanomolar potencies in ATP-synthesis inhibition assays. researchgate.net Biochemical analysis suggested that the IPE class of molecules potentially targets cytochrome c oxidase, a key component of the electron transport chain. researchgate.net Another series of compounds, imidazo[1,2-a]pyridine-3-carboxamides, have been identified as inhibitors of the cytochrome bcc complex (QcrB), further highlighting the role of this scaffold in disrupting the energy metabolism of Mtb. nih.gov
Disruption of Protein-Protein Interactions (e.g., Hexamer Formation of VirB11 ATPase)
The virulence of many Gram-negative bacteria, such as Helicobacter pylori, relies on the type IV secretion system (T4SS), which translocates toxic molecules into host cells. ucl.ac.ukucl.ac.uk A key component of the T4SS is the VirB11 ATPase, a hexameric protein assembly that provides the energy for secretion. nih.govembopress.org The proper assembly and function of this hexamer are crucial for bacterial pathogenicity. researchgate.net
Studies have explored the potential of related scaffolds, like imidazo[1,2-a]pyrazines, to inhibit VirB11 ATPase. These compounds were identified as potential ATP mimics that could act as competitive inhibitors in the enzyme's active site. ucl.ac.ukucl.ac.uk To enhance potency and explore novel mechanisms, researchers have designed bivalent inhibitors. These molecules consist of a small molecule moiety targeting the ATPase active site, linked to a peptide sequence designed to mimic the subunit-subunit interface of the VirB11 hexamer. ucl.ac.uknih.gov The overarching goal of this strategy is to disrupt the crucial protein-protein interactions necessary for the formation and stability of the functional hexamer, thereby inhibiting the entire secretion system. nih.gov While initial studies with these bivalent compounds showed limited potency, they represent a valid strategy for targeting the disruption of protein-protein interactions. ucl.ac.ukucl.ac.uk
Evaluation against Drug-Resistant Pathogens
The rise of drug resistance is a major global health threat, necessitating the development of novel therapeutics. Imidazo[1,2-a]pyridine derivatives have shown significant promise against a range of resistant pathogens.
Activity Against Multidrug-Resistant (MDR) and Extensively Drug-Resistant (XDR) Tuberculosis
Numerous studies have highlighted the potent activity of imidazo[1,2-a]pyridines against drug-resistant strains of M. tuberculosis. rsc.orgnih.gov A series of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides demonstrated impressive activity against replicating Mtb, MDR-Mtb, and XDR-Mtb strains, with Minimum Inhibitory Concentration (MIC₉₀) values as low as 0.07 µM. nih.gov Another set of imidazo[1,2-a]pyridine-3-carboxamides also showed potent activity, with five compounds exhibiting MIC values of ≤0.006 μM against replicating Mtb. acs.org One of the lead compounds from this series was screened against a panel of MDR and XDR clinical isolates and showed potency that surpassed the clinical candidate PA-824 by nearly tenfold. acs.org The clinical candidate Telacebec (Q203), an imidazo[1,2-a]pyridine amide, is notably active against both MDR- and XDR-TB. nih.gov
| Compound Class | Resistant Strain | MIC Range (µM) | Reference |
|---|---|---|---|
| 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides | MDR-Mtb | 0.07 - 2.2 | nih.gov |
| 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides | XDR-Mtb | 0.07 - 0.14 | nih.gov |
| Imidazo[1,2-a]pyridine-3-carboxamides (Compound 4) | MDR & XDR Mtb | ≤0.03 - 0.8 | nih.gov |
| Imidazo[1,2-a]pyridine-3-carboxamides (Compound 18) | MDR & XDR Mtb | Potency nearly 10-fold greater than PA-824 | acs.org |
Activity Against Resistant Candida albicans
Candida albicans is a common fungal pathogen that can develop resistance to standard antifungal treatments. scirp.org Several classes of imidazo[1,2-a]pyridine derivatives have been synthesized and evaluated for their activity against this pathogen. A study on 3-imidazo[1,2-a]pyridinyl-1-arylpropenone derivatives identified four compounds with significant activity against a resistant strain of C. albicans, with MICs below 300 µmol/L. scirp.org Another study on imidazo[1,2-a]pyridinehydrazone derivatives found that methylated and brominated versions were the most effective against C. albicans, with MICs of 4.06 and 8.61 µmol/L, respectively. tsijournals.com These findings indicate that the imidazo[1,2-a]pyridine scaffold is a viable starting point for developing new agents to combat resistant fungal infections. nih.gov
| Compound Derivative | Resistant Strain | MIC (µmol/L) | Reference |
|---|---|---|---|
| 3-Imidazo[1,2-a]pyridinyl-1-arylpropenone (Compound 10i) | Candida albicans | 41.98 | scirp.org |
| Imidazo[1,2-a]pyridinehydrazone (Methylated, 5b) | Candida albicans | 4.06 | tsijournals.com |
| Imidazo[1,2-a]pyridinehydrazone (Brominated, 5e) | Candida albicans | 8.61 | tsijournals.com |
Safety and Toxicity Profiling
An essential aspect of drug development is assessing the safety and toxicity of new chemical entities. For potential anti-infective and anticancer agents, it is crucial to determine their selectivity, ensuring they are potent against the target pathogen or cell line while exhibiting minimal toxicity to host cells. The VERO cell line, derived from the kidney of an African green monkey, is a standard model for in vitro cytotoxicity testing of novel compounds. rsc.org
Several studies on imidazo[1,2-a]pyridine derivatives have included cytotoxicity assessments against VERO cells. A series of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides with potent anti-TB activity were found to be non-cytotoxic against the VERO cell line, with IC₅₀ values greater than 128 µM. nih.gov Similarly, a novel imidazo[1,2-a]pyridine-2-carbohydrazide (B2359360) derivative, which showed cytotoxic potential against cancer cells, was not toxic towards VERO cells up to a concentration of 100 µM. nih.gov Research on hydrazineyl-linked imidazo[1,2-a]pyrimidine-thiazole hybrids also showed that the most potent anti-TB compounds had non-toxic profiles in VERO cells. rsc.org This favorable selectivity index is a promising indicator for the continued development of this class of compounds.
| Compound Class/Derivative | Cell Line | Cytotoxicity (IC₅₀) | Reference |
|---|---|---|---|
| 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides | VERO | >128 µM | nih.gov |
| Imidazo[1,2-a]pyridine-2-carbohydrazide (Compound 7d) | VERO | Non-toxic up to 100 µM | nih.gov |
| Imidazo[1,2-a]pyridine derivative (Compound 12b) | VERO | 91 µM | rsc.org |
| Hydrazineyl-linked imidazo[1,2-a]pyrimidine-thiazole hybrids (K1, K2, K3) | VERO | Non-toxic profile | rsc.org |
Therapeutic Applications and Drug Discovery Implications
Development of Lead Compounds for Drug Development
The imidazo[1,2-a]pyridine (B132010) nucleus is a fertile source for the identification of lead compounds in drug discovery. acs.org Its unique structural and chemical properties make it a valuable scaffold for targeting a variety of biological receptors and enzymes. researchgate.net Researchers have successfully utilized this core to develop lead compounds for a multitude of diseases.
One notable area of development is in the field of oncology. The imidazo[1,2-a]pyridine scaffold has been instrumental in the creation of covalent inhibitors, with compound I-11 emerging as a potent lead against KRAS G12C-mutated cancer cells. rsc.org Furthermore, derivatives have been designed as inhibitors of key signaling pathways implicated in cancer, such as the PI3K/mTOR pathway. nih.govresearchgate.net For instance, a novel imidazo[1,2-a]pyridine derivative, HS-106, has shown potential by inducing apoptosis in breast cancer cells. nih.gov
In the realm of infectious diseases, imidazo[1,2-a]pyridine amides have been explored, leading to the discovery of the clinical candidate Q203 for the treatment of multidrug-resistant and extensively drug-resistant tuberculosis. rsc.orgnih.gov This highlights the scaffold's importance in addressing global health challenges. bio-conferences.org Additionally, certain derivatives have demonstrated antiviral properties, with potential applications against viruses like HIV and hepatitis C. nih.gov
The following table summarizes selected lead compounds derived from the imidazo[1,2-a]pyridine scaffold and their therapeutic targets.
| Lead Compound/Series | Therapeutic Area | Target/Mechanism of Action |
| I-11 | Anticancer | Covalent inhibitor of KRAS G12C rsc.org |
| Q203 (Telacebec) | Antituberculosis | Inhibitor of QcrB rsc.orgnih.gov |
| Imidazo[1,2-a]pyridine-3-carboxamides | Antimycobacterial | Potent agents against mycobacterial growth bio-conferences.org |
| HS-106 | Anticancer | Targets the PI3K/mTOR pathway, induces apoptosis nih.gov |
| CMP3a derivative (5o) | Anticancer (AML) | Type-I inhibitor of FLT3 and its mutants nih.gov |
| Compound 24 | Anticancer (AML) | Potent inhibitor of FLT3-ITD and its secondary mutants nih.gov |
Strategies for Optimizing Biological Activity of Imidazo[1,2-A]pyridin-7-amine Analogs
The optimization of the biological activity of this compound analogs is primarily achieved through systematic structure-activity relationship (SAR) studies. nih.gov These investigations involve the synthesis of a series of derivatives with modifications at various positions of the imidazo[1,2-a]pyridine core to understand the impact of these changes on potency and selectivity.
Key strategies for optimization include:
Modification at the C2 and C3 positions: Substitutions at these positions have been shown to be particularly important for anticancer activity. researchgate.net For example, the introduction of a dimethylamino-substituted phenyl group at the 2-position is a notable feature in some derivatives. researchgate.net
Scaffold Hopping: This strategy involves replacing the core scaffold with a structurally similar one to explore new chemical space and improve properties. This has been used to develop novel KRAS G12C inhibitors from the imidazo[1,2-a]pyridine backbone. rsc.org
Introduction of Functional Groups: The addition of specific functional groups can provide sites for further chemical modifications to enhance target binding or improve pharmacokinetic properties. For instance, introducing nitro (NO2) and amino (NH2) groups can serve as handles for future derivatization. researchgate.net
Hybridization with Other Pharmacophores: Combining the imidazo[1,2-a]pyridine scaffold with other known active moieties can lead to hybrid molecules with enhanced or dual activities. This approach has been explored by creating conjugates with compounds like curcumin to augment anti-inflammatory and cytotoxic effects. nih.gov
The table below illustrates the impact of specific structural modifications on the biological activity of imidazo[1,2-a]pyridine analogs.
| Structural Modification | Position | Resulting Biological Activity | Reference |
| Bulky and lipophilic biaryl ethers | 3-carboxamide | Nanomolar potency against M. tuberculosis | nih.gov |
| Amide moiety | Not specified | Improved metabolic stability while retaining inhibitory activity | researchgate.net |
| Methyl group | 7-position | Key influence on higher antiviral activity | mdpi.com |
| Cyclohexyl group combined with ortho-Br or -Cl | Imidazo[1,2-a]pyridine ring | Essential for good phytotoxic profile | acs.org |
Clinical and Pre-Clinical Development of Imidazo[1,2-A]pyridine-Based Drugs
The therapeutic potential of the imidazo[1,2-a]pyridine scaffold is underscored by the number of compounds that have progressed into clinical and pre-clinical development. researchgate.netresearchgate.net Several drugs containing this core structure are already on the market for various indications. researchgate.netrsc.orgresearchgate.net
Marketed drugs with the imidazo[1,2-a]pyridine core include:
Zolpidem: A sedative-hypnotic used for the treatment of insomnia. rsc.orgnih.gov
Alpidem: An anxiolytic agent. rsc.orgresearchgate.net
Olprinone: A drug used in the management of heart failure. researchgate.netresearchgate.net
Saripidem: An anxiolytic and sedative. researchgate.net
Zolimidine: A gastroprotective drug. rsc.org
In addition to these, a number of imidazo[1,2-a]pyridine derivatives are in various stages of clinical and pre-clinical evaluation. researchgate.netresearchgate.net Soraprazan, for instance, has been in Phase II clinical trials as an antiulcer drug. researchgate.netresearchgate.net In the field of infectious diseases, Telacebec (Q203) is a notable clinical candidate for treating multidrug-resistant tuberculosis. nih.gov The preclinical pipeline also includes compounds like divaplon, fasiplon, and taniplon, which have been investigated for anxiety disorders. nih.govresearchgate.net
| Drug/Candidate | Therapeutic Class | Development Stage |
| Zolpidem | Sedative-hypnotic | Marketed rsc.orgnih.gov |
| Alpidem | Anxiolytic | Marketed rsc.orgresearchgate.net |
| Olprinone | Cardiotonic | Marketed researchgate.netresearchgate.net |
| Soraprazan | Antiulcer | Phase II Clinical Trials researchgate.netresearchgate.net |
| Telacebec (Q203) | Antituberculosis | Clinical Candidate nih.gov |
| Divaplon | Anxiolytic | Preclinical nih.govresearchgate.net |
| Fasiplon | Anxiolytic | Preclinical nih.govresearchgate.net |
| Taniplon | Anxiolytic | Preclinical nih.govresearchgate.net |
Future Directions in Medicinal Chemistry Research for this compound
The imidazo[1,2-a]pyridine scaffold continues to be a focal point of medicinal chemistry research, with several promising future directions. researchgate.netnih.gov The inherent versatility of this heterocyclic system allows for its continued exploration in the quest for novel therapeutic agents. researchgate.net
A primary area of future research will be the continued design and development of novel anticancer agents. nih.gov This includes the creation of target-based therapies with high potency and minimal toxicity. nih.gov The potential of imidazo[1,2-a]pyridine derivatives as covalent inhibitors and as modulators of key cellular pathways like PI3K/Akt/mTOR warrants further investigation. rsc.orgnih.gov
There is also growing interest in exploring the utility of this scaffold for treating neurodegenerative diseases, an area where its application has been limited, possibly due to unfavorable physicochemical properties of earlier derivatives. researchgate.net Future research could focus on modifying the scaffold to improve properties such as blood-brain barrier permeability.
The development of new and efficient synthetic methodologies for imidazo[1,2-a]pyridines will also be a key focus. researchgate.netrsc.orgorganic-chemistry.org Innovations in synthesis will facilitate the creation of diverse chemical libraries for biological screening, accelerating the discovery of new lead compounds. researchgate.netnih.gov
Furthermore, the exploration of imidazo[1,2-a]pyridine analogs as inhibitors of novel biological targets is a promising avenue. For example, their potential as inhibitors of kinases such as Nek2 and FLT3 in cancer, and as modulators of inflammatory pathways, suggests a broad scope for future drug discovery efforts. nih.govnih.govdocumentsdelivered.com
Advanced Applications and Emerging Research Areas
Fluorescent Probes and Chemosensors
Derivatives of the imidazo[1,2-a]pyridine (B132010) core are extensively utilized in the design of fluorescent probes and chemosensors due to their significant Stokes shift and responsive fluorescence to various analytes. These sensors are engineered for high sensitivity and selectivity.
Researchers have designed and synthesized novel fluorescent sensors based on the imidazo[1,2-a]pyridine scaffold for the detection of metal ions and other chemical species. For instance, a fused imidazopyridine-based probe has demonstrated highly sensitive and selective fluorescent sensing for Fe³⁺ through a 'turn-on' mechanism and Hg²⁺ via a 'turn-off' mechanism. rsc.org The detection limits for Fe³⁺ and Hg²⁺ were found to be 4.0 ppb and 1.0 ppb, respectively. rsc.org Another study detailed an imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for the naked-eye detection of Hg²⁺, which is also effective for imaging in living cells. rsc.org
Beyond metal ions, these scaffolds have been engineered into multifunctional dual-state emissive (DSE) luminogens. One such luminogen, GBY-15, derived from the imidazo[1,2-a]pyridine scaffold, exhibited exceptional sensitivity for hydrazine (B178648) sensing with a detection limit of 0.013 mM. rsc.org Furthermore, small-molecule fluorescent probes like 2-(imidazo[1,2-a]pyridin-2-yl)phenyl acrylate (B77674) (IPPA) have been developed for the selective detection of cysteine (Cys) over other biologically relevant thiols, with a detection limit of 0.33 μM. nih.gov The development of imidazo[1,2-a]pyridine-based probes has also extended to the detection of nerve agent simulants, such as diethylcyanophosphonate (DCNP), with detection limits in the micromolar range. researchgate.netnih.gov
Table 1: Imidazo[1,2-a]pyridine-based Fluorescent Probes and their Analytes
| Probe Derivative | Analyte | Detection Limit | Sensing Mechanism |
|---|---|---|---|
| Fused Imidazopyridine Sensor 5 | Fe³⁺ | 4.0 ppb | Fluorescence 'turn-on' |
| Fused Imidazopyridine Sensor 5 | Hg²⁺ | 1.0 ppb | Fluorescence 'turn-off' |
| Rh-Ip-Hy | Hg²⁺ | Not specified | Ring-opening of spirolactam |
| GBY-15 | Hydrazine | 0.013 mM | Dual-state emission |
| IPPA | Cysteine (Cys) | 0.33 μM | 76-fold fluorescence enhancement |
| Probe 2 | DCNP | 0.54 μM | Fluorescence 'OFF' |
| IMP-Py | DCNP | 16.9 nM | Not specified |
Photo-Switching and Optoelectronic Devices
The inherent photophysical properties of imidazo[1,2-a]pyridine derivatives make them appealing candidates for applications in photo-switching and optoelectronic devices. tandfonline.com Molecules that can undergo excited-state intramolecular proton transfer (ESIPT) are particularly useful for photoswitching applications. tandfonline.com Theoretical studies on 2-(2'-hydroxyphenyl)imidazo[1,2-a]pyridine (HPIP) based dyes have shown that their photophysical properties can be fine-tuned by changing substituents and the solvent media, which is a critical aspect for developing molecular switches. tandfonline.com
In the realm of optoelectronics, particularly for Organic Light-Emitting Diodes (OLEDs), imidazo[1,2-a]pyridine derivatives have been investigated as emitters. Isomeric materials using triphenylamine (B166846) and carbazole (B46965) as donors connected to a 2-phenylimidazo[1,2-a]pyridine (B181562) core have been synthesized and studied as blue-emitting materials. researchgate.net Doped devices constructed with a triphenylamine-containing dye showed excellent performance, achieving a maximum external quantum efficiency (EQE) of 6.9% with Commission Internationale de l'éclairage (CIE) coordinates of (0.16, 0.08), which is close to the NTSC blue standard. researchgate.net Furthermore, novel bipolar deep-blue fluorescent emitters using imidazo[1,2-a]pyridine as an electron acceptor have been designed, leading to high-performance OLEDs with negligible efficiency roll-off. nih.gov A non-doped OLED based on one such emitter, IP-PPI, exhibited an EQE of 4.85% at a high brightness. nih.gov
Table 2: Performance of Imidazo[1,2-a]pyridine Derivatives in Optoelectronic Devices
| Device Type | Imidazo[1,2-a]pyridine Derivative | Performance Metric | Value |
|---|---|---|---|
| OLED | 3 wt% Triphenylamine-containing dye | Max. External Quantum Efficiency (EQE) | 6.9% |
| OLED | 3 wt% Triphenylamine-containing dye | CIE Coordinates | (0.16, 0.08) |
| Non-doped OLED | IP-PPI | External Quantum Efficiency (EQE) | 4.85% |
| Doped OLED | 20 wt% IP-DPPI | Max. External Quantum Efficiency (EQE) | 6.13% |
| Doped OLED | 20 wt% IP-DPPI | CIE Coordinates | (0.153, 0.078) |
Organic Lasers
The significant Stokes shift observed in certain imidazo[1,2-a]pyridine-based dyes makes them highly appealing for applications as organic laser dyes. tandfonline.com Materials that exhibit excited-state intramolecular proton transfer (ESIPT) are particularly promising in this regard. The large separation between absorption and emission wavelengths helps to minimize self-absorption, a critical requirement for efficient laser operation. While the potential is recognized, specific research focusing on the application of imidazo[1,2-a]pyridin-7-amine derivatives in organic lasers is still an emerging field. The tunability of the photophysical properties through chemical modification of the imidazo[1,2-a]pyridine core suggests a promising avenue for the development of novel, efficient, and stable organic laser materials. tandfonline.com
Cell Imaging and Metal Sensing
The low cytotoxicity and excellent photophysical properties of imidazo[1,2-a]pyridine derivatives make them valuable tools for biological applications, particularly in cell imaging and the detection of metal ions within cellular environments.
An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe, Rh-Ip-Hy, has been successfully used for the detection of Hg²⁺ in living HeLa cells through fluorescence imaging. rsc.org Similarly, a fused imidazopyridine-based fluorescent probe has been shown to selectively detect Fe³⁺ and Hg²⁺ through fluorescence enhancement signaling in HeLa cells. rsc.org These probes offer the ability to visualize the distribution and concentration of specific metal ions within biological systems.
Furthermore, luminogens derived from the imidazo[1,2-a]pyridine scaffold have demonstrated robust emission patterns, making them suitable for live-cell imaging applications. rsc.org A novel and simple imidazo[1,2-a]pyridine fluorescent probe, IPPA, was designed for the sensitive and selective imaging of cysteine in living cells and even in a whole organism model, the zebrafish. nih.gov This highlights the potential of these compounds for in vivo imaging and studying biological processes. The development of dual-state emissive luminogens from this scaffold further expands their utility in bioimaging. rsc.orgresearchgate.netpublons.com
Table 3: Applications of Imidazo[1,2-a]pyridine Derivatives in Cell Imaging
| Probe/Luminogen | Application | Cell Line / Organism | Target Analyte |
|---|---|---|---|
| Rh-Ip-Hy | Fluorescence imaging | HeLa cells | Hg²⁺ |
| Fused Imidazopyridine Sensor 5 | Fluorescence imaging | HeLa cells | Fe³⁺ / Hg²⁺ |
| GBY series (12-15) | Live-cell imaging | Not specified | General imaging |
| IPPA | Fluorescence imaging | Living cells and zebrafish | Cysteine (Cys) |
Q & A
Q. What are the common synthetic routes for preparing Imidazo[1,2-A]pyridin-7-amine derivatives?
Imidazo[1,2-a]pyridine derivatives are typically synthesized via cyclocondensation reactions using 2-aminopyridine as a starting material. A widely employed method involves reacting 2-aminopyridine with α-haloketones or α,β-unsaturated carbonyl compounds under reflux conditions. For example, Method A () uses 2-(3H-imidazo[4,5-b]pyrid-2-yl)acetonitrile and arylidene malononitrile in ethanol with piperidine as a catalyst, yielding amino-substituted imidazodipyridines after recrystallization. Alternative approaches include multicomponent reactions (MCRs) or microwave-assisted synthesis to improve efficiency .
Q. How can researchers confirm the structural integrity of this compound derivatives experimentally?
Structural validation relies on spectroscopic techniques:
- 1H/13C-NMR : Assign peaks based on expected chemical shifts (e.g., aromatic protons in the 7.0–8.5 ppm range for imidazo[1,2-a]pyridine cores) ().
- IR Spectroscopy : Confirm functional groups (e.g., NH2 stretches at ~3300–3500 cm⁻¹).
- Mass Spectrometry : Validate molecular ion peaks and fragmentation patterns.
Cross-referencing with crystallographic data (e.g., Hirshfeld surface analysis for non-covalent interactions) enhances accuracy () .
Advanced Research Questions
Q. How can computational methods like DFT enhance the design of this compound derivatives?
Density Functional Theory (DFT) predicts electronic properties, reactivity, and binding affinities. For example, DFT studies on imidazodipyridines () calculate HOMO-LUMO gaps to assess charge transfer efficiency, while molecular docking simulates interactions with biological targets (e.g., antimicrobial enzymes). Integration with AI-driven tools (e.g., COMSOL Multiphysics) enables virtual screening of substituent effects on pharmacokinetic properties .
Q. What strategies resolve contradictory data in biological activity studies of this compound analogs?
Discrepancies in antimicrobial or antitumor activity often arise from assay variability or substituent effects. To address this:
- Perform structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., electron-withdrawing groups at position 3 enhance antimicrobial potency) ().
- Use dose-response curves to quantify IC50/EC50 values across multiple cell lines.
- Validate mechanisms via kinetic assays (e.g., enzyme inhibition kinetics for tuberculosis targets) () .
Q. How can factorial design optimize reaction conditions for synthesizing this compound derivatives?
Factorial design identifies critical variables (e.g., temperature, solvent, catalyst loading) through systematic variation. For example:
Q. What methodologies elucidate the mechanism of biological activity in this compound derivatives?
Mechanistic studies combine:
- In vitro assays : Measure inhibition of bacterial DNA gyrase or fungal ergosterol biosynthesis ().
- Fluorescence quenching : Monitor binding to serum albumin to assess bioavailability.
- Metabolic stability tests : Use liver microsomes to identify degradation pathways (e.g., cytochrome P450-mediated oxidation) () .
Q. How do researchers design SAR studies for this compound-based drug candidates?
SAR frameworks prioritize:
- Core modifications : Compare imidazo[1,2-a]pyridine with related scaffolds (e.g., pyrazolo[1,5-a]pyrimidines) for selectivity.
- Substituent libraries : Introduce halogens, alkyl chains, or heterocycles at positions 2, 3, or 8 to modulate lipophilicity and target affinity ().
- Pharmacophore mapping : Identify essential moieties (e.g., the 7-amine group for hydrogen bonding with biological targets) .
Q. What advanced techniques analyze crystallographic and electronic properties of this compound derivatives?
- Single-crystal X-ray diffraction : Resolve bond lengths and angles to validate DFT-predicted geometries.
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···π or N–H···O bonds) influencing packing efficiency ().
- Electron density maps : Visualize charge distribution for reactivity predictions .
Q. How can green chemistry principles improve the synthesis of this compound derivatives?
Sustainable approaches include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
